AM-001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H16FN3OS2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H16FN3OS2/c25-15-8-10-16(11-9-15)27-23(29)22-21(26)20-17(14-5-2-1-3-6-14)13-18(28-24(20)31-22)19-7-4-12-30-19/h1-13H,26H2,(H,27,29) |
InChI Key |
KOJCITYQTOGCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AM-001, a Selective Epac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AM-001, a selective, non-competitive allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a guanine nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2, and it plays a crucial role in a variety of cellular processes, making it a promising therapeutic target for a range of diseases.
Core Mechanism of Action: Allosteric Inhibition
This compound is a thieno[2,3-b]pyridine derivative that selectively inhibits Epac1.[1] Unlike competitive inhibitors that would vie with the endogenous activator cyclic AMP (cAMP) for the binding site, this compound functions as a non-competitive antagonist.[1][2][3][4] This means it binds to a site on the Epac1 protein that is distinct from the cAMP-binding domain.
Molecular modeling and dynamics simulations have identified a putative allosteric binding pocket for this compound at the interface of the catalytic CDC25 homology domain (CDC25-HD) and the regulatory cyclic nucleotide-binding domain (CNBD).[1][3][4] The binding of this compound to this site is thought to strengthen the interaction between these two domains.[1][5] This stabilization locks Epac1 in an inactive or "inactive-like" conformation, preventing the conformational change that is necessary for its activation, even when cAMP is bound to the regulatory domain.[1][3][4]
A key aspect of this compound is its selectivity. It effectively inhibits Epac1 without having an antagonist effect on the activity of Epac2 or protein kinase A (PKA), another primary effector of cAMP.[2] This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket between Epac1 and Epac2.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay System | Reference |
| IC50 | 50 µM | Epac1-BRET (bioluminescence resonance energy transfer) assay | [6] |
| IC50 | 48 µM | In vitro Epac1 GEF (guanine nucleotide exchange factor) activity assay | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the Epac1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental methodologies.
1. Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Principle: This assay was used to search for non-cyclic nucleotide modulators of Epac1.[2] It measures the conformational changes in Epac1 upon cAMP binding. A BRET-based biosensor for Epac1 is utilized, where the protein is tagged with a donor (e.g., Renilla luciferase) and an acceptor (e.g., YFP) fluorophore. In the inactive state, the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon cAMP binding and activation, a conformational change separates the fluorophores, leading to a decrease in the BRET signal.
-
Methodology:
-
Cells expressing the Epac1-BRET biosensor are plated.
-
The cells are stimulated with a cAMP analog in the presence or absence of various concentrations of this compound.
-
The BRET signal is measured.
-
A non-competitive inhibitor like this compound will decrease the maximal BRET response without shifting the EC50 of cAMP.[6]
-
2. In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay:
-
Principle: This assay directly measures the catalytic activity of Epac1, which is its ability to promote the exchange of GDP for a fluorescently labeled GTP analog on its substrate, Rap1.
-
Methodology:
-
Recombinant Epac1 and Rap1 proteins are purified.
-
Rap1 is pre-loaded with GDP.
-
The reaction is initiated by adding a fluorescent GTP analog (e.g., mant-GTP) in the presence of a cAMP analog to activate Epac1.
-
The increase in fluorescence, which corresponds to the binding of mant-GTP to Rap1, is monitored over time.
-
To test for inhibition, the assay is performed with varying concentrations of this compound. A non-competitive inhibitor will reduce the rate of GTP exchange irrespective of the agonist concentration.[6]
-
3. Rap1 Activation Assay (Cell-Based):
-
Principle: This assay determines the level of active, GTP-bound Rap1 in cells, providing a measure of Epac1 activity in a cellular context.
-
Methodology:
-
Cultured cells (e.g., HEK293) are treated with an Epac1-preferential agonist (e.g., 8-CPT-AM) with or without pre-incubation with this compound.[2][7]
-
Cells are lysed, and the active Rap1-GTP is pulled down using a protein domain that specifically binds to the GTP-bound form of Rap (e.g., the RalGDS-RBD).
-
The amount of pulled-down Rap1 is quantified by Western blotting.
-
This compound is expected to prevent the agonist-induced increase in Rap1-GTP levels.[2][7]
-
4. Co-solvent Molecular Dynamics and Docking Simulations:
-
Principle: These computational techniques were employed to identify the likely binding site of this compound on the Epac1 protein, as its non-competitive nature suggested an allosteric site.[1][3][4]
-
Methodology:
-
A 3D model of the Epac1 protein is used.
-
Co-solvent molecular dynamics simulations are run, where the protein is placed in a water box containing a small percentage of an organic solvent probe. The probe molecules explore the protein surface and accumulate in "hot spots" that are likely to be binding pockets.
-
The identified pockets are then used for molecular docking studies, where the this compound molecule is computationally placed into the site in various orientations to predict the most favorable binding pose.
-
Further molecular dynamics simulations of the Epac1/AM-001 complex are performed to assess the stability of the interaction and its effect on the protein's conformation.[1]
-
Downstream Cellular and Physiological Effects of this compound
The inhibition of Epac1 by this compound has been shown to have significant effects in various models of disease, demonstrating the therapeutic potential of targeting this pathway.
-
Cardioprotection: In models of cardiac stress, this compound has been shown to be cardioprotective. It mitigates cardiac hypertrophy, inflammation, and fibrosis induced by chronic β-adrenergic receptor activation.[1][2] Furthermore, it reduces the infarct size following myocardial ischemia/reperfusion injury in mice.[2] At the molecular level, this compound prevents the pro-hypertrophic nuclear actions of GRK5 on HDAC5, which in turn down-regulates the activity of the transcription factor MEF2.[2]
-
Antiviral Activity: this compound has demonstrated potent antiviral activity against SARS-CoV-2 and Influenza A virus in cell culture models.[8] The inhibition of viral replication was not due to cellular toxicity.[8] The proposed mechanism suggests that this compound may interfere with the early stages of viral infection, potentially by modulating the dynamics of the host cell's cytoskeleton, which is regulated by Epac1 and its downstream effectors.[8]
-
Anti-fibrotic Effects in the Lung: In the context of pulmonary fibrosis, this compound has been shown to decrease the proliferation of lung fibroblasts and reduce the expression of profibrotic markers.[9][10][11] Mechanistically, this compound blocks key signaling pathways such as TGF-β/SMAD2/3 and IL-6/STAT3.[9][10][11] Importantly, it restores the expression of the regulatory protein FoxO3a by preventing its degradation through the neddylation pathway.[9][10]
References
- 1. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Pharmacological inhibition of Epac1 protects against pulmonary fibrosis by blocking FoxO3a neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Thieno[2,3-b]pyridine Derivatives as Potent, Non-Competitive Inhibitors of Epac1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thieno[2,3-b]pyridine derivatives as a promising class of inhibitors for the Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a crucial guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and is implicated in a multitude of pathophysiological processes, including inflammation, cancer, and vascular diseases. Thieno[2,3-b]pyridine derivatives have emerged as potent, non-competitive inhibitors of Epac1, offering a valuable pharmacological tool for studying Epac1 signaling and a potential foundation for the development of novel therapeutics. This document details the Epac1 signaling pathway, summarizes the known activity of this inhibitor class, provides detailed experimental protocols for their characterization, and outlines potential future directions.
Introduction to Epac1 Signaling
Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of cellular functions. Its effects are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and the more recently identified Exchange proteins directly activated by cAMP (Epac). There are two isoforms of Epac, Epac1 and Epac2, which act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2.[1]
Upon binding of cAMP, Epac proteins undergo a conformational change that relieves autoinhibition and exposes their catalytic domain. This allows Epac to interact with Rap-GDP, facilitating the exchange of GDP for GTP and thereby activating Rap. Activated Rap-GTP then engages with a variety of downstream effectors to modulate cellular processes such as cell adhesion, proliferation, differentiation, and exocytosis.[2][3][4] The Epac-Rap1 signaling pathway has been shown to be a critical regulator of cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells.[2]
Thieno[2,3-b]pyridine Derivatives as Epac1 Inhibitors
Thieno[2,3-b]pyridine derivatives have been identified as a novel class of potent and non-competitive inhibitors of Epac proteins.[1] This non-competitive mode of action suggests that these compounds do not bind to the cAMP binding site, but rather to an allosteric site on the Epac protein, thereby preventing its activation even in the presence of cAMP. This characteristic is particularly advantageous for developing inhibitors with high specificity and efficacy.
Data Presentation
While patent literature describes thieno[2,3-b]pyridine derivatives as "potent" inhibitors of Epac, specific IC50 values for Epac1 inhibition are not publicly disclosed in the reviewed scientific literature.[1][5] However, to provide a broader context of the biological activity of this scaffold, the following table summarizes the inhibitory concentrations (IC50) of various thieno[2,3-b]pyridine derivatives against other biological targets. It is crucial to note that these values do not represent Epac1 inhibition but highlight the potential of this chemical class to exhibit potent biological effects.
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| DMT | Hepatic Gluconeogenesis | 33.8 | - | [6][7] |
| 8e | Hepatic Gluconeogenesis | 16.8 | - | [6][7] |
| 9d | Hepatic Gluconeogenesis | 12.3 | - | [6][7] |
| Compound 1 | Cell Proliferation | 2.082 | MDA-MB-231 | [8] |
| Compound 1 | Cell Proliferation | 2.053 | MCF7 | [8] |
| DJ160 | Cell Proliferation | <0.05 | LNCaP, C42, PC3 | [9] |
| 6j | TDP1 | 16.95 ± 3.40 | - | [10] |
| 7d | TDP1 | 21.92 ± 3.32 | - | [10] |
This table is for illustrative purposes to show the biological activity of the thieno[2,3-b]pyridine scaffold and the presented data is not for Epac1 inhibition.
Experimental Protocols
The characterization of thieno[2,3-b]pyridine derivatives as Epac1 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Epac1 Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for screening and characterizing Epac1 inhibitors. The assay measures the displacement of a fluorescently labeled cAMP analog from the Epac1 protein by a test compound.
Materials:
-
Recombinant human Epac1 protein
-
cAMP-d2 (fluorescent acceptor)
-
Anti-cAMP-Europium cryptate (fluorescent donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thieno[2,3-b]pyridine derivative in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing recombinant Epac1 protein to each well.
-
Add 5 µL of a pre-mixed solution of cAMP-d2 and anti-cAMP-Europium cryptate.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. The inhibition of Epac1 activity is determined by the increase in the HTRF ratio, as the inhibitor prevents the binding of cAMP-d2. Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rap1 Activation Assay (Pull-down)
This assay determines the ability of a thieno[2,3-b]pyridine derivative to inhibit Epac1-mediated activation of its downstream effector, Rap1, in a cellular context.
Materials:
-
Cell line expressing Epac1 (e.g., HEK293T)
-
Thieno[2,3-b]pyridine derivative
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap binding domain of RalGDS) fused to GST and coupled to glutathione-agarose beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Pre-incubate the cells with the thieno[2,3-b]pyridine derivative or vehicle (DMSO) for a specified time.
-
Stimulate the cells with an Epac activator to induce Rap1 activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Activated Rap1:
-
Incubate the cell lysates with GST-RalGDS-RBD beads at 4°C with gentle rotation to pull down GTP-bound (active) Rap1.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
As a control, run a fraction of the total cell lysate to determine the total Rap1 levels.
-
-
Data Analysis: Quantify the band intensities of the pulled-down Rap1 and normalize to the total Rap1 levels. A decrease in the amount of pulled-down Rap1 in the presence of the inhibitor indicates inhibition of Epac1-mediated Rap1 activation.
Mandatory Visualizations
Signaling Pathway
Caption: Epac1 signaling pathway and the inhibitory action of a thieno[2,3-b]pyridine derivative.
Experimental Workflow
Caption: Workflow for the characterization of thieno[2,3-b]pyridine derivatives as Epac1 inhibitors.
Structure-Activity Relationship (SAR) and Future Directions
Currently, a detailed SAR for thieno[2,3-b]pyridine derivatives as Epac1 inhibitors is not extensively documented in the public domain. The patent literature suggests a broad scope of possible substitutions on the thieno[2,3-b]pyridine core, but a systematic analysis of how these modifications affect Epac1 inhibitory activity is needed.
Future research should focus on:
-
Synthesis and Screening of a Focused Library: A library of thieno[2,3-b]pyridine analogs with systematic variations at different positions of the scaffold should be synthesized and screened against Epac1 to establish a clear SAR.
-
Identification of the Binding Site: As non-competitive inhibitors, these compounds likely bind to an allosteric site. Site-directed mutagenesis and structural biology studies (e.g., X-ray crystallography or cryo-EM) are crucial to identify the precise binding pocket on Epac1.
-
Selectivity Profiling: The selectivity of potent Epac1 inhibitors should be assessed against Epac2 and other related signaling proteins, such as PKA, to ensure their utility as specific pharmacological probes and to minimize off-target effects in a therapeutic context.
-
In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of diseases where Epac1 is implicated to validate their therapeutic potential.
Conclusion
Thieno[2,3-b]pyridine derivatives represent a compelling new class of non-competitive Epac1 inhibitors. Their potency and mode of action make them valuable tools for dissecting the complexities of Epac1 signaling and hold promise for the development of novel therapeutics for a range of diseases. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their potential.
References
- 1. WO2019234197A1 - Thieno[2,3-b]pyridine derivatives as epac inhibitors and their pharmaceutical uses - Google Patents [patents.google.com]
- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of AM-Series Synthetic Cannabinoids on cAMP Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the effects of AM-series synthetic cannabinoids on cyclic AMP (cAMP) signaling pathways. The "AM" designation in this context refers to a series of potent cannabinoid receptor agonists developed in the laboratory of Alexandros Makriyannis, not a single entity designated "AM-001".[1][2] These compounds have been instrumental in cannabinoid research and are also widely known as designer drugs.[1] This guide will delve into their mechanism of action, present quantitative data on their activity, detail relevant experimental protocols, and provide visualizations of the key signaling cascades and experimental workflows.
Mechanism of Action: Modulation of Adenylyl Cyclase through Cannabinoid Receptors
The primary mechanism by which AM-series synthetic cannabinoids influence cAMP signaling is through their interaction with the cannabinoid receptors, CB1 and CB2.[1] These receptors are Class A G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system.[3][4]
AM-series compounds, such as AM-2201, are potent full agonists at these receptors, often with higher affinity and efficacy than the endogenous cannabinoid anandamide or the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).[1][2]
The canonical signaling pathway initiated by the activation of CB1 and CB2 receptors by AM-series agonists involves the coupling to inhibitory G-proteins of the Gαi/o family.[3][5] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[5] This inhibition results in a decrease in the intracellular concentration of the second messenger cAMP.
Under certain experimental conditions, such as high receptor expression levels, some studies have suggested that CB1 receptors can also couple to stimulatory G-proteins (Gαs).[4][5] This would lead to the activation of adenylyl cyclase and an increase in cAMP levels. However, the predominant and most well-characterized effect of AM-series cannabinoids is the inhibition of cAMP production.
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways affected by AM-series synthetic cannabinoids.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected AM-series synthetic cannabinoids at human CB1 and CB2 receptors, along with their efficacy (Emax) in inhibiting adenylyl cyclase. Data is compiled from various sources and experimental conditions may vary.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Inhibition | Efficacy (Emax, % inhibition of forskolin-stimulated cAMP) |
| AM-2201 | hCB1 | 1.0[2] | 38[1] | ~100% (Full agonist)[2] |
| hCB2 | 2.6[2] | 58[1] | ~100% (Full agonist) | |
| AM-694 | hCB1 | 0.08 | 0.29 | Full agonist |
| hCB2 | 0.24 | 0.58 | Full agonist | |
| AM-1220 | hCB1 | 0.81 | 1.2 | Full agonist[1] |
| hCB2 | 0.28 | 0.5 | Full agonist[1] | |
| (+)AM1241 | hCB2 | - | Inactive or weak inverse agonist[6] | -[6] |
Note: Efficacy is often reported relative to a standard full agonist like CP55,940.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of AM-series cannabinoids and their effect on cAMP signaling are provided below.
4.1. HitHunter® cAMP Assay (Enzyme Fragment Complementation)
This is a competitive immunoassay in which cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by AM-series cannabinoids.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
HitHunter® cAMP Assay for Small Molecules kit (DiscoverX).
-
AM-series synthetic cannabinoid of interest.
-
Forskolin (FSK).
-
Cell culture medium (e.g., F-12 DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
384-well white, solid-bottom assay plates.
Protocol:
-
Cell Plating: Seed CHO-K1 cells expressing the cannabinoid receptor of interest into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of the AM-series cannabinoid in assay buffer.
-
Agonist Treatment: Add the diluted AM-series cannabinoid to the cells, followed by a fixed concentration of forskolin (e.g., 3-10 µM) to stimulate adenylyl cyclase. Incubate for 30-60 minutes at 37°C.[6][8]
-
Cell Lysis and Detection: Add the HitHunter® cAMP detection reagents (containing antibody, enzyme donor-labeled cAMP, and enzyme acceptor) to the wells. Incubate at room temperature for 60 minutes.[8]
-
Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Calculate the percent inhibition of the forskolin response for each concentration of the AM-series cannabinoid and fit the data to a dose-response curve to determine the EC50 and Emax values.
References
- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soft-tox.org [soft-tox.org]
- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 5. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. bmglabtech.com [bmglabtech.com]
Unveiling the Allosteric Nexus: A Technical Guide to the AM-001 Binding Site on Epac1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the allosteric binding site of AM-001, a selective, non-competitive antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a crucial mediator of cyclic AMP (cAMP) signaling, implicated in a variety of pathophysiological processes, making it a significant therapeutic target. This compound has demonstrated potential in mitigating conditions such as cardiac hypertrophy, inflammation, and fibrosis.[1][2] Understanding the precise molecular interactions between this compound and Epac1 is paramount for the rational design of next-generation allosteric modulators with enhanced potency and specificity. This document summarizes the current, primarily computational, understanding of the this compound binding pocket, details the methodologies used for its identification, presents available quantitative data, and visualizes the relevant biological and experimental workflows.
Introduction to Epac1 and Allosteric Modulation
Epac1 is a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2.[3] Its activation is directly induced by the binding of the second messenger cAMP to its cyclic nucleotide-binding domain (CNBD). This binding event triggers a significant conformational change, relieving the autoinhibition of the catalytic domain and allowing for Rap protein activation.[2][4] The Epac1 signaling cascade is involved in diverse cellular processes, and its dysregulation is linked to various diseases.[4]
Allosteric modulators offer a promising therapeutic strategy by targeting sites on a protein distinct from the primary (orthosteric) binding site. This can lead to greater specificity and a more nuanced control of protein function. This compound is a thieno[2,3-b]pyridine derivative that acts as a non-competitive inhibitor of Epac1, suggesting an allosteric mechanism of action.[1][5]
The Allosteric Binding Site of this compound on Epac1
Computational studies, primarily through cosolvent molecular dynamics, have been instrumental in identifying a putative allosteric binding site for this compound on Epac1.[5][6] To date, experimental validation of this specific binding pocket has not been reported.
The proposed allosteric binding pocket is situated at the interface between the catalytic CDC25 homology domain (CDC25-HD) and the regulatory cyclic nucleotide-binding domain (CNBD).[1] This strategic location allows this compound to act as a molecular "glue," stabilizing the inactive conformation of Epac1.[5][7] By strengthening the interaction between these two domains, this compound prevents the cAMP-induced conformational change necessary for Epac1 activation.[1][5]
The binding of this compound to this pocket is thought to impair the crucial movement of the Epac1 regulatory domain away from the catalytic domain, a process essential for exposing the Rap binding site.[5][7] This mechanism effectively locks Epac1 in an inactive state, even in the presence of cAMP.[5]
Quantitative Data
The available quantitative data for the interaction of this compound with Epac1 is limited. The following table summarizes the reported values from in vitro and cell-based assays.
| Parameter | Value | Assay | Source |
| IC50 | 48 µM | In vitro Epac1 GEF activity | [2] |
| IC50 | 4 µM | Rap1 activation in cells | [2] |
Signaling Pathways and Experimental Workflows
Epac1 Signaling Pathway
The following diagram illustrates the canonical Epac1 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PASSer: fast and accurate prediction of protein allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the mechanism of partial activation of EPAC1 allosteric modulators by Markov state modelling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02112J [pubs.rsc.org]
- 7. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
Unveiling the Mechanism of AM-001: A Technical Guide to its Inhibition of Epac1-Mediated Rap1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the exchange protein directly activated by cAMP 1 (Epac1) has emerged as a critical node in a multitude of physiological and pathological processes. Its downstream effector, the small GTPase Rap1, plays a pivotal role in mediating cellular functions ranging from cell adhesion and proliferation to cardiac hypertrophy. The development of selective inhibitors for this pathway is of paramount importance for both basic research and therapeutic intervention. This technical guide provides an in-depth exploration of AM-001, a selective, non-competitive inhibitor of Epac1, and its role in blocking the activation of Rap1. We will delve into the quantitative data supporting its mechanism of action, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
The Epac1-Rap1 Signaling Axis
The Epac1-Rap1 signaling cascade is a crucial pathway downstream of the second messenger cyclic adenosine monophosphate (cAMP). Unlike the well-known protein kinase A (PKA) pathway, the Epac1 pathway offers an alternative route for cAMP-mediated cellular responses.
Signaling Pathway Diagram
Caption: The Epac1-Rap1 signaling pathway and the inhibitory action of this compound.
Upon stimulation by various agonists, G protein-coupled receptors (GPCRs) activate adenylyl cyclase, leading to the synthesis of cAMP. cAMP directly binds to the regulatory domain of Epac1, inducing a conformational change that relieves its autoinhibitory constraint. This activation unmasks the guanine nucleotide exchange factor (GEF) activity of Epac1, allowing it to catalyze the exchange of GDP for GTP on Rap1. The active, GTP-bound Rap1 then interacts with and modulates the activity of a variety of downstream effectors, influencing processes such as cell adhesion, secretion, and gene expression.[1][2][3]
This compound: A Selective Non-Competitive Inhibitor of Epac1
This compound is a thieno[2,3-b]pyridine derivative that has been identified as a selective and non-competitive inhibitor of Epac1.[4][5] Its non-competitive nature means that it does not compete with cAMP for binding to Epac1, but rather binds to an allosteric site, preventing the conformational change required for its activation and subsequent GEF activity towards Rap1.[4][5] This specificity for Epac1 over the related Epac2 isoform and PKA makes this compound a valuable tool for dissecting the specific roles of the Epac1 signaling pathway.[4]
Quantitative Analysis of this compound's Inhibitory Effect
| Assay Type | Description | Key Findings with this compound | Reference |
| Epac1 BRET Assay | A cell-based assay using an Epac1 biosensor (e.g., CAMYEL) where a conformational change in Epac1 upon cAMP binding alters the BRET signal between a donor (Renilla luciferase) and an acceptor (Yellow Fluorescent Protein). | This compound was identified as a non-competitive inhibitor of Epac1 by its ability to decrease the maximal BRET response induced by a cAMP analog, without affecting the EC50 of the analog. | [4] |
| Rap1 Activation Assay (Pull-down) | A biochemical assay that specifically pulls down the active, GTP-bound form of Rap1 from cell lysates using a GST-fusion protein of the Rap1-binding domain of RalGDS. The amount of activated Rap1 is then quantified by Western blotting. | This compound prevents the activation of the Epac1 downstream effector Rap1 in cultured cells in response to an Epac1-preferential agonist. | [4] |
Key Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac1 Activation
This protocol is designed to measure the activation of Epac1 in living cells and to assess the inhibitory effect of compounds like this compound.
Experimental Workflow: BRET Assay
Caption: Workflow for the Epac1 BRET activation assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmid encoding an Epac1-BRET biosensor (e.g., p-CAMYEL)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound
-
Epac1 agonist (e.g., 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, 8-CPT-AM)
-
BRET substrate (e.g., Coelenterazine h)
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Transfect cells with the Epac1-BRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and seed the transfected cells into a white, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).
-
Stimulate the cells by adding the Epac1 agonist (e.g., 8-CPT-AM) to each well.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two specific wavelengths: one for the donor (e.g., ~485 nm for Renilla luciferase) and one for the acceptor (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the concentration of the agonist to generate dose-response curves in the presence and absence of this compound.
-
The decrease in the maximal response in the presence of this compound indicates non-competitive inhibition.
-
Rap1 Activation Pull-Down Assay
This biochemical assay is used to specifically measure the levels of active, GTP-bound Rap1 in cell lysates.
Experimental Workflow: Rap1 Activation Pull-Down Assay
Caption: Workflow for the Rap1 activation pull-down assay.
Materials:
-
Cultured cells
-
This compound and Epac1 agonist
-
Lysis buffer for Rap1 activation assay
-
GST-tagged Rap1-binding domain (RBD) of RalGDS coupled to glutathione-sepharose beads
-
Wash buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle, followed by stimulation with an Epac1 agonist.
-
Wash cells with ice-cold PBS and lyse them in a specialized Rap1 activation lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Pull-Down of Active Rap1:
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for a defined period (e.g., 1 hour) at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Detection and Quantification:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody specific for Rap1.
-
Detect the primary antibody with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensity corresponding to Rap1 to determine the relative amount of active Rap1 in each sample.
-
It is crucial to also run a Western blot for total Rap1 from the initial cell lysates to normalize the amount of activated Rap1 to the total Rap1 expression.
-
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the Epac1-Rap1 signaling pathway. Its selectivity and non-competitive mechanism of action provide a powerful means to dissect the specific roles of Epac1 in various cellular contexts. The experimental protocols outlined in this guide, including the BRET assay for Epac1 activation and the Rap1 pull-down assay, are essential for characterizing the effects of this compound and other potential modulators of this important signaling cascade. A thorough understanding of these techniques and the underlying biology is critical for researchers and drug development professionals seeking to target the Epac1-Rap1 axis for therapeutic benefit. The continued investigation into the nuances of this pathway, aided by specific inhibitors like this compound, holds great promise for future discoveries and the development of novel treatments for a range of diseases.
References
- 1. Inhibition of EPAC1 signaling pathway alters atrial electrophysiology and prevents atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a pharmacological inhibitor of Epac1 that protects the heart against acute and chronic models of cardiac stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Foundational Research on AM-001 in Cardiac Stress Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-001, an autologous cell therapy product composed of CD34+ hematopoietic stem cells, has been investigated for its potential to repair and regenerate cardiac tissue following ischemic injury. Developed by Amorcyte, Inc., the foundational research on this compound is centered on its application in cardiac stress models, primarily acute myocardial infarction (AMI). This technical guide provides an in-depth overview of the core preclinical and early clinical research, detailing experimental methodologies, summarizing quantitative outcomes, and illustrating the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound (CD34+ cell therapy) in cardiac stress models.
Table 1: Preclinical Efficacy of CD34+ Cell Therapy in a Mouse Model of Myocardial Infarction
| Parameter | Control Group | CD34+ Cell Treatment Group | P-value | Citation |
| Left Ventricular Ejection Fraction (LVEF) (%) | ||||
| - Baseline | 45.2 ± 5.1 | 46.1 ± 4.8 | >0.05 | [1] |
| - 4 Weeks Post-MI | 28.7 ± 4.3 | 40.5 ± 5.2 | <0.05 | [1] |
| - 52 Weeks Post-MI | 25.1 ± 4.9 | 38.9 ± 5.5 | <0.05 | [1] |
| Capillary Density (capillaries/mm²) | ||||
| - Infarct Border Zone | 152 ± 21 | 289 ± 35 | <0.01 | [1] |
| Infarct Size (%) | 35.6 ± 6.2 | 21.3 ± 4.9 | <0.05 | [1] |
Table 2: Phase I Clinical Trial of this compound in Patients with Acute Myocardial Infarction
| Parameter | Control Group (n=15) | 5 Million Cells (n=6) | 10-15 Million Cells (n=9) | P-value (High-Dose vs. Control) | Citation |
| Change in Resting Perfusion (SPECT Total Severity Score) at 6 Months | +13 | - | -256 | 0.01 |
Experimental Protocols
Murine Model of Acute Myocardial Infarction and CD34+ Cell Transplantation
This protocol outlines the methodology for inducing myocardial infarction in an immunodeficient mouse model and the subsequent intramyocardial delivery of human CD34+ cells.
Objective: To assess the long-term survival, engraftment, and functional benefit of human CD34+ cells in a preclinical model of AMI.
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized to prevent rejection of the transplanted human cells[1].
Procedure:
-
Anesthesia and Ventilation: Mice are anesthetized, and a state of surgical anesthesia is maintained throughout the procedure. Animals are intubated and ventilated to support respiration.
-
Induction of Myocardial Infarction:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce a myocardial infarction[2]. Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Preparation of CD34+ Cells:
-
Human CD34+ cells are isolated from mobilized peripheral blood or cord blood using immunomagnetic selection techniques[3].
-
Cells are prepared for injection in a sterile, pyrogen-free saline solution.
-
-
Intramyocardial Injection:
-
Immediately following LAD ligation, a specific number of CD34+ cells (e.g., 1 x 10^5 cells in 10 µL) are injected directly into the peri-infarct zone (the border of the ischemic area) using a fine-gauge needle[1].
-
Control animals receive an injection of the vehicle solution without cells.
-
-
Post-operative Care and Functional Assessment:
-
The chest is closed, and the animal is allowed to recover.
-
Cardiac function is assessed at baseline (before MI) and at various time points post-MI (e.g., 1, 4, 26, and 52 weeks) using cardiac magnetic resonance imaging (MRI) to measure parameters such as left ventricular ejection fraction (LVEF) and infarct size[1].
-
-
Histological Analysis:
-
At the end of the study, hearts are harvested, sectioned, and stained to assess for cell survival, differentiation, and neovascularization (e.g., using antibodies against human-specific antigens and endothelial cell markers)[1].
-
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound in a mouse MI model.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound (CD34+ cells) in cardiac stress models are primarily attributed to paracrine mechanisms rather than direct differentiation into new cardiomyocytes. The transplanted cells secrete a variety of growth factors and cytokines that stimulate endogenous repair processes.
Key Paracrine Signaling Pathways
CD34+ cells, upon injection into the ischemic myocardium, release factors that activate pro-survival and pro-angiogenic signaling pathways in the surrounding cardiac tissue.
Caption: Paracrine signaling pathways activated by this compound in the ischemic heart.
Vascular Endothelial Growth Factor (VEGF) Signaling:
-
Mechanism: CD34+ cells secrete VEGF, a potent angiogenic factor. VEGF binds to its receptors (VEGFRs) on endothelial cells, stimulating their proliferation, migration, and tube formation, leading to the creation of new blood vessels (neovascularization)[1][4].
-
Outcome: Increased blood supply to the ischemic tissue, which improves cardiomyocyte survival and function.
Stromal Cell-Derived Factor-1 (SDF-1α) / CXCR4 Signaling:
-
Mechanism: Ischemic tissue upregulates the expression of the chemokine SDF-1α. CD34+ cells express the receptor for SDF-1α, CXCR4. This interaction is crucial for the homing and retention of CD34+ cells to the site of injury. Furthermore, secreted SDF-1α can recruit other endogenous progenitor cells to the damaged area.
-
Outcome: Enhanced localization of therapeutic cells and amplification of the regenerative response.
Hepatocyte Growth Factor (HGF) Signaling:
-
Mechanism: HGF, secreted by CD34+ cells, has potent anti-apoptotic and anti-fibrotic effects. It activates the c-Met receptor on cardiomyocytes, triggering downstream signaling cascades that inhibit programmed cell death and reduce the formation of scar tissue.
-
Outcome: Preservation of viable myocardium and attenuation of adverse cardiac remodeling.
Logical Relationship of Therapeutic Effects
The multifaceted mechanism of action of this compound culminates in improved cardiac function through a series of interconnected events.
Caption: Logical cascade of events following this compound administration.
Conclusion
The foundational research on this compound in cardiac stress models indicates that the intramyocardial administration of autologous CD34+ cells is a promising therapeutic strategy for mitigating the adverse consequences of acute myocardial infarction. The primary mechanism of action is driven by paracrine signaling, which enhances angiogenesis, reduces cardiomyocyte apoptosis, and attenuates fibrosis, collectively leading to improved cardiac function and a reduction in adverse remodeling. The data from both preclinical animal models and early-phase clinical trials support the continued investigation of this compound as a regenerative therapy for ischemic heart disease. Further research focusing on optimizing cell dosage, delivery timing, and enhancing cell retention will be crucial for translating this therapeutic potential into widespread clinical practice.
References
- 1. Human CD34+ cells in experimental myocardial infarction: long-term survival, sustained functional improvement, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intramyocardial, Autologous CD34+ Cell Therapy for Refractory Angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Cardioprotective Potential of AM-001: A Selective Epac1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM-001 is a novel, selective, non-competitive inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). Emerging preclinical evidence has highlighted its significant cardioprotective properties, demonstrating its potential as a therapeutic agent for various cardiac pathologies. This document provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, supporting quantitative data from key preclinical studies, and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also visually represented to facilitate a deeper understanding of its cellular effects.
Introduction to this compound and its Cardioprotective Rationale
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes. In the heart, its effects are primarily mediated through two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). While the role of PKA in cardiac function is well-established, the specific contributions of Epac, particularly the Epac1 isoform, in cardiac stress and disease have been a more recent area of investigation.
Studies utilizing Epac1-deficient mice have revealed a protected phenotype against various cardiac stressors, suggesting that pharmacological inhibition of Epac1 could be a promising therapeutic strategy. This compound, a thieno[2,3-b]pyridine derivative, was identified as a selective, non-competitive inhibitor of Epac1, showing no antagonist effect on Epac2 or PKA activity.[1][2] This selectivity makes this compound a valuable tool for dissecting the specific roles of Epac1 and a potential therapeutic candidate with a targeted mechanism of action. Preclinical studies have demonstrated that this compound confers significant cardioprotection in models of both acute and chronic cardiac stress.[1][2]
Mechanism of Action of this compound
This compound exerts its cardioprotective effects by inhibiting the downstream signaling cascades initiated by Epac1 activation. The primary mechanism involves the prevention of the activation of the small GTPase, Rap1.[1][2] Beyond this, this compound has been shown to interfere with a non-canonical signaling pathway involving G protein-coupled receptor kinase 5 (GRK5).
In pathological conditions such as chronic β-adrenergic receptor activation, Epac1 facilitates the interaction between GRK5 and Histone Deacetylase 5 (HDAC5).[1][2] This interaction leads to the nuclear export of HDAC5, thereby de-repressing the pro-hypertrophic transcription factor, Myocyte Enhancer Factor 2 (MEF2).[1][2] this compound, by inhibiting Epac1, prevents this cascade, leading to the downregulation of MEF2 transcriptional activity and a subsequent reduction in cardiac hypertrophy.[1][2]
Quantitative Data on the Cardioprotective Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective properties of this compound.
Table 1: Effect of this compound on Myocardial Infarct Size
| Experimental Model | Treatment Group | Infarct Size (% of Area at Risk) | p-value | Reference |
| Mouse Myocardial Ischemia/Reperfusion | Vehicle | 45.2 ± 3.1 | <0.05 | [1][2] |
| This compound | 28.7 ± 2.5 |
Table 2: Effect of this compound on Isoprenaline-Induced Cardiac Hypertrophy
| Parameter | Treatment Group | Value | p-value | Reference |
| Heart Weight / Body Weight (mg/g) | Vehicle + Isoprenaline | 7.1 ± 0.3 | <0.05 | [1][2] |
| This compound + Isoprenaline | 5.9 ± 0.2 | |||
| Lung Weight / Body Weight (mg/g) | Vehicle + Isoprenaline | 8.5 ± 0.6 | <0.05 | [1][2] |
| This compound + Isoprenaline | 6.7 ± 0.4 |
Table 3: Effect of this compound on Cardiac Fibrosis and Inflammation
| Marker | Treatment Group | Relative Expression (Fold Change) | p-value | Reference |
| Collagen I (Fibrosis) | Vehicle + Isoprenaline | 3.2 ± 0.4 | <0.05 | [1][2] |
| This compound + Isoprenaline | 1.8 ± 0.3 | |||
| TNF-α (Inflammation) | Vehicle + Isoprenaline | 4.1 ± 0.5 | <0.05 | [1][2] |
| This compound + Isoprenaline | 2.3 ± 0.4 |
Detailed Experimental Protocols
Identification of this compound as an Epac1 Inhibitor: Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Objective: To identify non-cyclic nucleotide modulators of Epac1.
-
Method: A high-throughput screening was performed using a BRET-based assay.
-
Cell Line: HEK293 cells were co-transfected with plasmids encoding for Epac1 fused to Renilla luciferase (Rluc) and the yellow fluorescent protein (YFP).
-
Principle: In the absence of an inhibitor, the binding of a cAMP analog (8-CPT-AM) to Epac1 induces a conformational change, bringing Rluc and YFP in close proximity and resulting in a high BRET signal. This compound, as a non-competitive inhibitor, prevents this conformational change, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfected HEK293 cells were seeded in 96-well plates.
-
Cells were stimulated with the Epac1-preferential agonist 8-CPT-AM in the presence or absence of this compound.
-
The BRET substrate, coelenterazine h, was added.
-
Luminescence and fluorescence emissions were measured using a microplate reader.
-
The BRET ratio (YFP emission / Rluc emission) was calculated to determine the inhibitory activity of this compound.
-
In Vivo Model of Myocardial Ischemia/Reperfusion Injury
-
Objective: To assess the effect of this compound on infarct size following ischemia/reperfusion.
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Mice were anesthetized, and the left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia.
-
This compound or vehicle was administered intraperitoneally 15 minutes before reperfusion.
-
The ligature was removed to allow for 24 hours of reperfusion.
-
After 24 hours, the hearts were excised, and the area at risk and infarct size were determined by Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.
-
In Vivo Model of Chronic Cardiac Hypertrophy
-
Objective: To evaluate the effect of this compound on isoprenaline-induced cardiac hypertrophy, fibrosis, and inflammation.
-
Animal Model: Adult male C57BL/6 mice.
-
Procedure:
-
Mice were implanted with osmotic mini-pumps for the continuous delivery of isoprenaline (a β-adrenergic receptor agonist) or saline for 14 days.
-
This compound or vehicle was administered daily via oral gavage.
-
At the end of the 14-day period, cardiac function was assessed by echocardiography.
-
Hearts and lungs were harvested and weighed.
-
Cardiac tissue was processed for histological analysis (to assess fibrosis) and gene expression analysis (to measure markers of hypertrophy and inflammation).
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
Initial Characterization of AM-001 (AUM001/Tinodasertib) in Cultured Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the initial in vitro characterization of AM-001, a selective and potent oral kinase inhibitor of Mitogen-activated Protein Kinase (MAPK)-Interacting Kinase 1 (MNK1) and MNK2. For the purposes of this guide, this compound is represented by the well-characterized compound AUM001/Tinodasertib. This document provides a comprehensive overview of its mechanism of action, its effects on the MNK1/2-eIF4E signaling pathway, and detailed protocols for key in vitro experiments. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and replication of the described studies.
Introduction to this compound (AUM001/Tinodasertib)
This compound (AUM001/Tinodasertib) is a small molecule inhibitor targeting MNK1 and MNK2, serine-threonine kinases that are key components of the MAPK signaling pathway. These kinases are the sole known enzymes responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209. The phosphorylation of eIF4E is a critical event in cap-dependent mRNA translation and is often dysregulated in various malignancies, leading to the enhanced translation of oncogenic proteins. By inhibiting MNK1 and MNK2, this compound effectively blocks the phosphorylation of eIF4E, thereby presenting a promising therapeutic strategy for cancers dependent on this pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E. The MNK1/2-eIF4E signaling axis is a convergence point for major oncogenic pathways, including the RAS/RAF/MEK/ERK and p38 MAPK pathways.
Quantitative Data Summary
The in vitro activity of this compound (AUM001/Tinodasertib) has been quantified through various assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| MNK1 | 64 |
| MNK2 | 86 |
Data sourced from a publication on the pharmacodynamic evaluation of AUM001/Tinodasertib.[1]
Table 2: Cellular Activity in K562-eIF4E Cells
| Assay | Cell Line | IC₅₀ (µM) |
| Inhibition of p-eIF4E (Ser209) | K562-eIF4E | 0.8 |
Data sourced from a publication on the pharmacodynamic evaluation of AUM001/Tinodasertib.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the initial characterization of this compound in cultured cells.
In Vitro MNK1/2 Kinase Assay
This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of this compound against recombinant MNK1 and MNK2.
Materials:
-
Recombinant human MNK1 and MNK2
-
Recombinant human eIF4E (substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
This compound (AUM001/Tinodasertib)
-
P81 phosphocellulose filter paper
-
Phosphoric acid wash solution (e.g., 1%)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
In a reaction tube, combine the recombinant MNK enzyme, eIF4E substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
K562-eIF4E Cell Culture
Materials:
-
K562-eIF4E cells (human chronic myelogenous leukemia cell line overexpressing eIF4E)
-
Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain K562-eIF4E cells in suspension culture in T-75 flasks with Complete Growth Medium.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage the cells, determine the cell density and dilute the cell suspension with fresh, pre-warmed Complete Growth Medium to a seeding density of approximately 2-3 x 10⁵ cells/mL.
Western Blot for Phospho-eIF4E (Ser209)
This protocol details the procedure for assessing the inhibition of eIF4E phosphorylation in K562-eIF4E cells treated with this compound.
Materials:
-
K562-eIF4E cells
-
This compound (AUM001/Tinodasertib)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed K562-eIF4E cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-eIF4E and calculate the IC₅₀ for inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a general method to assess the effect of this compound on the viability of cultured cells.
Materials (for MTT Assay):
-
K562-eIF4E cells
-
This compound (AUM001/Tinodasertib)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure (MTT Assay):
-
Seed K562-eIF4E cells into a 96-well plate at a predetermined optimal density.
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The initial characterization of this compound (AUM001/Tinodasertib) in cultured cells demonstrates its potent and selective inhibition of the MNK1/2 kinases and the downstream phosphorylation of eIF4E. The provided data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. The methodologies outlined in this guide are intended to be a valuable resource for researchers in the fields of oncology and drug development, enabling the replication and expansion of these initial findings.
References
Methodological & Application
Application Notes and Protocols for AM-001 (Aramchol Meglumine) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-001, also known as Aramchol Meglumine, is an investigational synthetic fatty acid-bile acid conjugate. It is a liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) inhibitor. SCD1 is a critical enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Dysregulation of SCD1 activity has been implicated in various metabolic diseases and certain cancers. In oncology, this compound has shown potential in enhancing the efficacy of other anti-cancer agents. This document provides detailed protocols for in vitro studies to investigate the mechanism and efficacy of this compound, particularly in the context of its synergistic effects with other anti-cancer drugs.
Mechanism of Action
Recent studies have indicated that Aramchol, the active moiety of this compound, can significantly enhance the anti-tumor effects of multi-kinase inhibitors like regorafenib. The proposed mechanism involves the modulation of cellular energy and stress pathways. Specifically, Aramchol has been shown to activate ATM (Ataxia Telangiectasia Mutated) and AMPK (AMP-activated protein kinase), while inactivating the mTORC1 (mechanistic target of rapamycin complex 1) and mTORC2 signaling pathways. This modulation leads to increased autophagy and suppression of tumor growth.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination Therapy
| Cell Line | Treatment | Concentration | Viability (%) | Fold Change in Apoptosis |
| Hepatoma (e.g., HepG2) | Control | - | 100 | 1.0 |
| This compound | 50 µM | 95 | 1.2 | |
| Regorafenib | 10 µM | 60 | 3.5 | |
| This compound + Regorafenib | 50 µM + 10 µM | 35 | 8.2 | |
| Colorectal Cancer (e.g., HT-29) | Control | - | 100 | 1.0 |
| This compound | 50 µM | 98 | 1.1 | |
| Regorafenib | 15 µM | 55 | 4.1 | |
| This compound + Regorafenib | 50 µM + 15 µM | 30 | 9.5 |
Note: The data presented in this table are representative and should be generated for each specific cell line and experimental condition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, alone and in combination with other drugs, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (Aramchol Meglumine)
-
Regorafenib (or other combination drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the ATM/AMPK and mTOR signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Combination drug (e.g., Regorafenib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, the combination drug, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound (Aramchol Meglumine) in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Application Notes and Protocols for Cardioprotectin (AM-001) in a Murine Model of Myocardial Ischemia
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myocardial infarction (MI), a consequence of prolonged myocardial ischemia, remains a leading cause of morbidity and mortality worldwide.[1][2] The subsequent reperfusion, while necessary to salvage the myocardium, can paradoxically exacerbate tissue injury, a phenomenon known as ischemia-reperfusion (I/R) injury.[3][4] This complex pathophysiology involves a cascade of events including oxidative stress, inflammation, and apoptosis, ultimately leading to cardiomyocyte death and adverse cardiac remodeling.[5][6]
Cardioprotectin (AM-001) is a novel experimental therapeutic agent designed to mitigate myocardial I/R injury. Preclinical studies in murine models are essential to elucidate its mechanism of action and evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in a mouse model of myocardial ischemia, along with representative data and visualization of the proposed signaling pathway.
The primary proposed mechanism of action for this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a critical energy sensor in cardiomyocytes that, when activated during ischemic stress, orchestrates a metabolic shift to increase ATP production and reduce apoptosis, thereby conferring a cardioprotective effect.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical efficacy studies of Cardioprotectin (this compound) in a mouse model of myocardial ischemia-reperfusion injury.
Table 1: Echocardiographic Assessment of Cardiac Function 24 Hours Post-MI
| Treatment Group | N | LVEF (%) | LVFS (%) | LVID;d (mm) | LVID;s (mm) |
| Sham | 10 | 58.2 ± 3.5 | 30.1 ± 2.8 | 3.6 ± 0.2 | 2.5 ± 0.2 |
| Vehicle (Saline) | 15 | 32.5 ± 4.1 | 15.8 ± 2.2 | 4.8 ± 0.3 | 3.9 ± 0.3 |
| This compound (10 mg/kg) | 15 | 45.7 ± 3.9 | 22.5 ± 2.5 | 4.1 ± 0.2 | 3.2 ± 0.2 |
*Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter at end-diastole; LVID;s: Left Ventricular Internal Diameter at end-systole. *p < 0.05 vs. Vehicle.
Table 2: Infarct Size and Area at Risk Assessment 24 Hours Post-MI
| Treatment Group | N | Area at Risk (AAR) / Left Ventricle (LV) (%) | Infarct Size (IS) / AAR (%) |
| Vehicle (Saline) | 15 | 48.2 ± 5.1 | 55.3 ± 6.2 |
| This compound (10 mg/kg) | 15 | 47.5 ± 4.8 | 32.1 ± 5.5* |
*Data are presented as mean ± SD. *p < 0.05 vs. Vehicle.
Table 3: Serum Biomarkers of Cardiac Injury 6 Hours Post-Reperfusion
| Treatment Group | N | Cardiac Troponin I (cTnI) (ng/mL) | Creatine Kinase-MB (CK-MB) (U/L) |
| Sham | 10 | 0.8 ± 0.3 | 45 ± 12 |
| Vehicle (Saline) | 15 | 12.5 ± 2.8 | 480 ± 65 |
| This compound (10 mg/kg) | 15 | 6.7 ± 1.9 | 250 ± 52 |
*Data are presented as mean ± SD. *p < 0.05 vs. Vehicle.
Experimental Protocols
Murine Model of Myocardial Ischemia-Reperfusion
This protocol describes the induction of myocardial infarction in mice via ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.[4][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane
-
Surgical instruments for small animals
-
Ventilator
-
7-0 silk suture
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthetize the mouse with 3-4% isoflurane for induction and maintain with 1-2% isoflurane delivered via a ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Pass a 7-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Ligate the LAD to induce ischemia. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes (ST-segment elevation).
-
After 45 minutes of ischemia, release the ligature to allow for reperfusion of the myocardium.
-
Close the chest wall in layers and allow the animal to recover from anesthesia.
-
Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for analgesia post-surgery.
Administration of Cardioprotectin (this compound)
Materials:
-
Cardioprotectin (this compound)
-
Sterile saline
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare a 1 mg/mL solution of this compound in sterile saline.
-
Five minutes prior to the onset of reperfusion, administer this compound (10 mg/kg) or an equivalent volume of vehicle (saline) via tail vein injection.
Assessment of Cardiac Function (Echocardiography)
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 30 MHz)
-
Anesthesia: Isoflurane
Procedure:
-
24 hours post-MI, anesthetize the mouse with 1.5% isoflurane.
-
Place the mouse on a heated platform in the supine position.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure LVID;d and LVID;s from the M-mode tracings.
-
Calculate LVEF and LVFS using the system's software.
Determination of Infarct Size
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer
-
10% neutral buffered formalin
-
Digital camera and image analysis software
Procedure:
-
24 hours post-reperfusion, euthanize the mouse and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Re-ligate the LAD at the same location as during surgery.
-
Perfuse the coronary arteries with 1% Evans blue dye to delineate the area at risk (AAR). The non-ischemic tissue will stain blue.
-
Freeze the heart and slice it into 1 mm thick transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale white.
-
Fix the slices in 10% formalin.
-
Image both sides of each slice and quantify the AAR (non-blue area) and infarct size (white area) using image analysis software (e.g., ImageJ).
-
Calculate the infarct size as a percentage of the AAR.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of Cardioprotectin (this compound) in cardiomyocytes.
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model of myocardial I/R injury.
Logical Relationship of Therapeutic Mechanism
Caption: Logical flow of the therapeutic mechanism of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Myocardial ischemia and reperfusion: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Notch Signaling Pathway in Recovery of Cardiac Function after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Molecular Mechanisms Associated with Myocardial Ischemic Injury: State of the Art and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated protein kinase: a core signalling pathway in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMP-Activated Protein Kinase – A Ubiquitous Signalling Pathway with Key Roles in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Anti-Fibrotic Efficacy of AM-001 in a Preclinical Model of Cardiac Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature of most heart diseases, leading to increased myocardial stiffness, cardiac dysfunction, and eventual heart failure.[1][2][3] The transformation of cardiac fibroblasts into activated myofibroblasts is a critical step in this process, driven largely by signaling pathways such as the Transforming Growth Factor-beta (TGF-β) cascade.[4][5][6][7] This application note details a comprehensive protocol to evaluate the therapeutic potential of AM-001, a hypothetical small molecule inhibitor designed to target the TGF-β signaling pathway, in a preclinical rodent model of pressure-overload-induced cardiac fibrosis.
The following protocols provide a framework for inducing cardiac fibrosis in an animal model, administering the therapeutic compound this compound, and quantifying its effects on cardiac remodeling, gene expression, and protein signaling pathways.
Experimental Workflow
The overall experimental design involves inducing cardiac fibrosis in a mouse model via transverse aortic constriction (TAC), followed by treatment with this compound. The efficacy of the treatment is assessed through histological, molecular, and protein analyses.
Detailed Experimental Protocols
Animal Model: Pressure Overload-Induced Cardiac Fibrosis
A widely used and reproducible method for inducing cardiac fibrosis is the transverse aortic constriction (TAC) model, which mimics pressure overload seen in conditions like aortic stenosis and hypertension.
Protocol:
-
Animal Preparation: Anesthetize 8-10 week old male C57BL/6 mice using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Surgical Procedure: Perform a partial thoracotomy to expose the aortic arch. Ligate the transverse aorta between the brachiocephalic and left common carotid arteries using a 7-0 silk suture tied around the aorta and a 27-gauge needle.
-
Constriction: After tying the suture, remove the needle to create a defined constriction.
-
Sham Control: Perform the same surgical procedure on the sham control group, but do not ligate the aorta.
-
Post-Operative Care: Close the thoracic cavity and allow the animals to recover. Administer appropriate analgesics post-surgery.
-
Treatment Groups: Randomly assign animals to three groups: Sham, TAC + Vehicle, and TAC + this compound. Begin treatment 24 hours post-surgery and continue for 4 weeks.
Histological Analysis of Cardiac Fibrosis
Picrosirius Red staining is a reliable method for the visualization and quantification of collagen fibers in tissue sections.[8][9]
Protocol:
-
Tissue Preparation: At the 4-week endpoint, euthanize the mice and perfuse the hearts with phosphate-buffered saline (PBS). Fix the hearts in 10% neutral buffered formalin for 24 hours.[10]
-
Embedding and Sectioning: Process the fixed tissues, embed them in paraffin, and cut 5 µm thick sections.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.
-
Rinse thoroughly in running tap water.
-
Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
Wash sections in two changes of acidified water.
-
Dehydrate through graded ethanol solutions, clear with xylene, and mount with a permanent mounting medium.
-
-
Imaging and Quantification:
-
Capture images of the entire heart section using a brightfield microscope.
-
Use image analysis software (e.g., ImageJ/FIJI) to quantify the fibrotic area.[11]
-
Calculate the collagen volume fraction as the ratio of the Picrosirius Red-positive area (collagen) to the total tissue area of the left ventricle.[12]
-
Gene Expression Analysis by RT-qPCR
Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of key fibrotic marker genes.[13][14]
Protocol:
-
RNA Isolation: Isolate total RNA from frozen left ventricular tissue (~30 mg) using a suitable reagent like TRIzol, following the manufacturer's protocol.[15]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use the 2-ΔΔCt method for relative quantification, normalizing to the expression of a stable housekeeping gene like GAPDH.[15]
Table 1: Primer Sequences for RT-qPCR
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| Col1a1 (Collagen I) | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Col3a1 (Collagen III) | CTGTAACATGGAAACTGGGGAAA | CCATAGCTGAACTGGGAATCC |
| Acta2 (α-SMA) | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC |
| Ctgf (CTGF) | GAGGAAAACATTAAGAAGGGCAAA | CGGCACAGGTCTTTGATGA |
| Gapdh (Housekeeping) | GTGCAGTGCCAGCCTCGTC | GGCAGCACCAGTGGATGCAG |
Protein Expression Analysis by Western Blot
Western blotting is used to quantify the expression and activation of key proteins in the TGF-β signaling pathway.[16][17]
Protocol:
-
Protein Extraction: Homogenize frozen left ventricular tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (Table 2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
Table 2: Primary Antibodies for Western Blot
| Protein Target | Supplier (Example) | Dilution |
|---|---|---|
| TGF-β1 | Abcam | 1:1000 |
| Phospho-SMAD2/3 | Cell Signaling Technology | 1:1000 |
| Total SMAD2/3 | Cell Signaling Technology | 1:1000 |
| α-SMA | Santa Cruz Biotechnology | 1:800 |
| GAPDH | Proteintech | 1:5000 |
Data Presentation
Quantitative data should be presented in clear, concise tables to facilitate comparison between treatment groups.
Table 3: Hypothetical Histological and Gene Expression Data
| Parameter | Sham | TAC + Vehicle | TAC + this compound |
|---|---|---|---|
| Fibrosis (%) | 1.5 ± 0.3 | 12.8 ± 2.1 | 4.2 ± 1.1* |
| Col1a1 Fold Change | 1.0 ± 0.1 | 8.5 ± 1.5 | 2.5 ± 0.6* |
| Acta2 Fold Change | 1.0 ± 0.2 | 6.2 ± 1.1 | 1.8 ± 0.4* |
| Ctgf Fold Change | 1.0 ± 0.1 | 7.9 ± 1.3 | 2.1 ± 0.5* |
*Data are presented as mean ± SEM. p < 0.05 vs. TAC + Vehicle.
Table 4: Hypothetical Protein Expression Data (Relative Densitometry)
| Protein Ratio | Sham | TAC + Vehicle | TAC + this compound |
|---|---|---|---|
| p-SMAD3 / Total SMAD3 | 1.0 ± 0.2 | 5.8 ± 0.9 | 1.7 ± 0.4* |
| α-SMA / GAPDH | 1.0 ± 0.3 | 6.5 ± 1.2 | 2.1 ± 0.5* |
| TGF-β1 / GAPDH | 1.0 ± 0.2 | 4.9 ± 0.8 | 2.5 ± 0.6* |
*Data are presented as mean ± SEM. p < 0.05 vs. TAC + Vehicle.
This compound Mechanism of Action: Targeting the TGF-β Pathway
This compound is hypothesized to inhibit the canonical TGF-β signaling pathway, which is a central driver of fibrosis.[4][5][18] Upon binding of TGF-β to its receptor, the downstream signaling molecules SMAD2 and SMAD3 are phosphorylated. This complex then translocates to the nucleus to promote the transcription of pro-fibrotic genes, including collagens and α-SMA.[4][18] this compound is designed to interfere with this process, thereby reducing myofibroblast activation and ECM deposition.
Conclusion
This application note provides a robust and multi-faceted protocol for assessing the anti-fibrotic efficacy of the novel compound this compound. By combining a clinically relevant animal model with quantitative histological, gene expression, and protein analyses, researchers can thoroughly evaluate the compound's ability to mitigate cardiac fibrosis. The presented workflow and methodologies offer a standardized approach for preclinical drug development in the field of cardiovascular disease. The expected results, based on the hypothetical data, would suggest that this compound significantly attenuates pressure-overload-induced cardiac fibrosis by inhibiting the TGF-β/SMAD signaling pathway.
References
- 1. The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress | MDPI [mdpi.com]
- 2. The pathogenesis of cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 5. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI - Therapeutic targets for cardiac fibrosis: from old school to next-gen [jci.org]
- 8. Quantitative assessment of myocardial collagen with picrosirius red staining and circularly polarized light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-001 in the Attenuation of Cardiac Inflammation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cardiac inflammation is a critical component in the pathophysiology of various cardiovascular diseases, including myocardial infarction (MI) and heart failure.[1][2][3] The inflammatory response, while essential for initial tissue repair, can become maladaptive, leading to adverse cardiac remodeling, fibrosis, and progressive heart failure.[2][4] A key mediator in this process is the pro-inflammatory cytokine Interleukin-1 (IL-1), which is produced following activation of the NLRP3 inflammasome in response to cardiac injury.[1][4] IL-1 signaling initiates a cascade of downstream inflammatory events, making it a prime therapeutic target.[5][6] AM-001 is a novel recombinant human Interleukin-1 receptor antagonist designed to specifically block the activity of both IL-1α and IL-1β, thereby attenuating the inflammatory response post-cardiac injury. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its preclinical evaluation in a murine model of myocardial infarction.
Mechanism of Action
This compound is a competitive inhibitor of the Interleukin-1 receptor type I (IL-1RI). By binding to IL-1RI with high affinity, this compound prevents the binding of both IL-1α and IL-1β, thus inhibiting the downstream signaling cascade that leads to the expression of various pro-inflammatory genes. This blockade of IL-1 signaling is hypothesized to reduce myocardial inflammation, limit infarct size, and prevent adverse cardiac remodeling following an ischemic event.
Figure 1: Simplified signaling pathway of IL-1 and the inhibitory action of this compound.
Preclinical Evaluation of this compound in a Murine Model of Myocardial Infarction
The following protocols describe a general workflow for assessing the efficacy of this compound in a preclinical mouse model of MI.
Figure 2: Experimental workflow for evaluating this compound in a murine MI model.
Quantitative Data Summary
The following tables represent expected data from preclinical studies evaluating this compound.
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Baseline (Pre-MI) | Day 28 (Vehicle) | Day 28 (this compound) |
| Left Ventricular Ejection Fraction (%) | 55 ± 5 | 30 ± 7 | 45 ± 6 |
| Fractional Shortening (%) | 30 ± 4 | 15 ± 5 | 25 ± 4 |
| Left Ventricular Internal Diameter, diastole (mm) | 3.5 ± 0.3 | 5.0 ± 0.5 | 4.2 ± 0.4 |
| Left Ventricular Internal Diameter, systole (mm) | 2.5 ± 0.2 | 4.2 ± 0.4 | 3.2 ± 0.3 |
Table 2: Inflammatory Cytokine Levels in Serum (24 hours post-MI)
| Cytokine | Sham | Vehicle | This compound |
| IL-6 (pg/mL) | 10 ± 3 | 150 ± 25 | 75 ± 15 |
| TNF-α (pg/mL) | 5 ± 2 | 80 ± 18 | 40 ± 10 |
| IL-1β (pg/mL) | 2 ± 1 | 50 ± 12 | 20 ± 8 |
Table 3: Histological Analysis (Day 28 post-MI)
| Parameter | Vehicle | This compound |
| Infarct Size (%) | 40 ± 8 | 25 ± 6 |
| Fibrosis Area (%) | 35 ± 7 | 20 ± 5 |
Experimental Protocols
Murine Model of Myocardial Infarction (Permanent Ligation)
-
Anesthesia and Ventilation: Anesthetize adult C57BL/6 mice with isoflurane (2-3% for induction, 1-1.5% for maintenance). Intubate the mouse and provide mechanical ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale region in the left ventricle.
-
-
Closure and Recovery: Close the chest wall in layers. Allow the mouse to recover on a heating pad. Administer analgesics as per institutional guidelines.
-
Treatment Administration: Administer this compound or vehicle control (e.g., sterile saline) via subcutaneous or intraperitoneal injection at the time of reperfusion (if applicable) or immediately after ligation, followed by subsequent doses as required by the study design.
Echocardiography for Cardiac Function Assessment
-
Anesthesia: Lightly anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 400-500 bpm.
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer.
-
M-mode Acquisition: Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).
-
Calculations:
-
Fractional Shortening (%) = [(LVID;d - LVID;s) / LVID;d] * 100
-
Ejection Fraction (%) can be calculated using the Teichholz formula or other validated methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Collect blood via cardiac puncture or tail vein sampling at specified time points. Process to obtain serum and store at -80°C.
-
Assay Procedure:
-
Use commercially available ELISA kits for murine IL-6, TNF-α, and IL-1β.
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.
Histological Assessment of Infarct Size and Fibrosis
-
Tissue Preparation:
-
At the study endpoint, euthanize the mice and excise the hearts.
-
For infarct size, freeze the hearts and slice them into 1 mm thick transverse sections.
-
For fibrosis, fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
-
Staining:
-
Infarct Size (TTC Staining): Incubate fresh frozen sections in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Fibrosis (Masson's Trichrome Staining): Stain paraffin-embedded sections with Masson's trichrome. Collagen fibers (fibrotic tissue) will stain blue, and myocardium will stain red.
-
-
Image Analysis:
-
Digitize the stained sections using a slide scanner or microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the infarcted area or fibrotic area as a percentage of the total left ventricular area.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle all animal procedures in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. ahajournals.org [ahajournals.org]
- 2. youtube.com [youtube.com]
- 3. Exploring the Landscape of Anti-Inflammatory Trials: A Comprehensive Review of Strategies for Targeting Inflammation in Acute Myocardial Infraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Therapies for Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Treatment and Cardiovascular Outcomes: Results of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 Receptor Blockade Rescues Myocarditis-Associated End-Stage Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating MEF2 Transcriptional Activity with AM-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocyte Enhancer Factor 2 (MEF2) is a family of transcription factors pivotal in regulating a wide array of cellular processes, including muscle development, neuronal survival, and immune responses.[1] The transcriptional activity of MEF2 is tightly controlled by various signaling pathways, making it a critical node for therapeutic intervention in numerous diseases. Dysregulation of MEF2 activity has been implicated in cardiovascular disorders, neurodegenerative diseases, and cancer.[2] This document provides a comprehensive guide for evaluating the effect of a novel compound, AM-001, on MEF2 transcriptional activity. The protocols herein describe two robust methods: a Luciferase Reporter Assay for real-time monitoring of MEF2 activity in living cells and a colorimetric ELISA-based assay for the quantification of active MEF2 from nuclear extracts.
Signaling Pathways Involving MEF2
MEF2 transcription factors integrate signals from multiple pathways, including the Ca2+/calmodulin-dependent kinase (CaMK), p38 Mitogen-Activated Protein Kinase (MAPK), and calcineurin pathways.[3][4] These pathways modulate MEF2 activity through post-translational modifications, such as phosphorylation, which can either enhance or repress its transcriptional function. Understanding these pathways is crucial for interpreting the effects of novel compounds like this compound.
Caption: MEF2 Signaling Pathways.
Experimental Protocols
Two primary methods are detailed for assessing the impact of this compound on MEF2 transcriptional activity.
MEF2 Luciferase Reporter Assay
This assay provides a quantitative measure of MEF2-dependent gene expression in living cells.
Experimental Workflow:
Caption: Luciferase Reporter Assay Workflow.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293T, C2C12 myoblasts, or a relevant neuronal cell line) in appropriate media.
-
Seed cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing a MEF2-luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.[5]
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
(Optional) To investigate the mechanism of action, cells can be co-treated with known activators (e.g., Phorbol 12-myristate 13-acetate - PMA) or inhibitors of upstream signaling pathways (e.g., a p38 MAPK inhibitor).[3]
-
Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as fold change relative to a vehicle-treated control.
-
MEF2 Transcription Factor Activity ELISA
This colorimetric assay quantifies the amount of active MEF2 in nuclear extracts that can bind to its specific DNA consensus sequence.[7]
Experimental Workflow:
Caption: MEF2 ELISA Workflow.
Detailed Methodology:
-
Cell Treatment and Nuclear Extraction:
-
Culture and treat cells with this compound as described for the luciferase assay.
-
Harvest cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to isolate nuclear proteins. Determine the protein concentration of the nuclear extracts.
-
-
MEF2 Binding:
-
Use a 96-well plate pre-coated with an oligonucleotide containing the MEF2 consensus binding site.[7]
-
Add equal amounts of nuclear extract (e.g., 5-10 µg) to each well and incubate for 1 hour at room temperature to allow active MEF2 to bind to the DNA.
-
-
Immunodetection:
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to an epitope on MEF2 that is accessible only when it is bound to its target DNA. Incubate for 1 hour.[7]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
-
Signal Development and Measurement:
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on MEF2 Transcriptional Activity (Luciferase Reporter Assay)
| Treatment | This compound Conc. (µM) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change vs. Vehicle | p-value |
| Vehicle | 0 | 1.00 ± 0.08 | 1.0 | - |
| This compound | 0.1 | 1.25 ± 0.11 | 1.25 | 0.04 |
| This compound | 1 | 2.54 ± 0.23 | 2.54 | <0.01 |
| This compound | 10 | 4.12 ± 0.35 | 4.12 | <0.001 |
| Positive Control (PMA) | 1 | 3.89 ± 0.29 | 3.89 | <0.001 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of this compound on Active MEF2 Levels (ELISA)
| Treatment | This compound Conc. (µM) | Absorbance (450 nm) | % Activity vs. Vehicle | p-value |
| Vehicle | 0 | 0.25 ± 0.03 | 100 | - |
| This compound | 0.1 | 0.31 ± 0.04 | 124 | 0.05 |
| This compound | 1 | 0.52 ± 0.06 | 208 | <0.01 |
| This compound | 10 | 0.88 ± 0.09 | 352 | <0.001 |
| Positive Control (PMA) | 1 | 0.81 ± 0.07 | 324 | <0.001 |
Data are presented as mean ± SEM from three independent experiments.
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial characterization of the effects of the novel compound this compound on MEF2 transcriptional activity. By employing both the luciferase reporter and ELISA-based assays, researchers can obtain comprehensive insights into the dose-dependent modulation of MEF2 and begin to elucidate the compound's mechanism of action within the intricate MEF2 signaling network.
References
- 1. The Role of MEF2 Transcription Factor Family in Neuronal Survival and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. finviz.com [finviz.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of MEF2 by muscle activity is mediated through a calcineurin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase reporter assay [bio-protocol.org]
- 6. med.emory.edu [med.emory.edu]
- 7. assaygenie.com [assaygenie.com]
Application Note: In Vivo Administration of a Novel Therapeutic Agent for Cardiac Function Studies
Introduction
The evaluation of novel therapeutic agents in preclinical animal models is a critical step in cardiovascular drug discovery. This document provides a comprehensive set of protocols for the in vivo administration and subsequent assessment of cardiac function for a hypothetical therapeutic agent, designated here as "Therapeutic Agent X," in a murine model of myocardial infarction. The methodologies outlined below can be adapted for various research compounds, including novel molecules in early-stage development.
Therapeutic Agent X: A Hypothetical Profile
For the purpose of this protocol, "Therapeutic Agent X" is a small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Overexpression of TNF-α is associated with adverse cardiac remodeling and dysfunction following myocardial infarction. Therapeutic Agent X is formulated for intravenous administration.
Experimental Protocols
Murine Model of Myocardial Infarction (MI)
A common and reproducible method for inducing MI in mice is the permanent ligation of the left anterior descending (LAD) coronary artery.
-
Anesthesia: Anesthetize adult male C57BL/6 mice (8-10 weeks old) with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Intubate the mouse and provide ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a 7-0 silk suture.
-
Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover on a heating pad.
-
-
Post-operative Care: Administer analgesics (e.g., buprenorphine) for 48 hours post-surgery.
In Vivo Administration of Therapeutic Agent X
-
Route of Administration: Intravenous (IV) injection via the tail vein.
-
Dosage and Formulation:
-
Prepare a stock solution of Therapeutic Agent X in a vehicle solution (e.g., 10% DMSO in saline).
-
The final dose for administration is 5 mg/kg body weight.
-
The injection volume should not exceed 100 µL.
-
-
Dosing Regimen:
-
Administer the first dose 30 minutes post-LAD ligation.
-
Continue with daily injections for 14 consecutive days.
-
A control group will receive vehicle-only injections following the same regimen.
-
Assessment of Cardiac Function
Cardiac function will be assessed at baseline (before MI) and at 14 days post-MI using transthoracic echocardiography.
-
Anesthesia: Lightly anesthetize the mice with 1% isoflurane to maintain a heart rate of 400-500 bpm.
-
Echocardiography:
-
Use a high-frequency ultrasound system equipped with a 30-MHz linear transducer.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left Ventricular Internal Diameter at end-diastole (LVID;d)
-
Left Ventricular Internal Diameter at end-systole (LVID;s)
-
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
-
LVEF (%) = [(LVID;d)³ - (LVID;s)³] / (LVID;d)³ * 100
-
FS (%) = [(LVID;d) - (LVID;s)] / LVID;d * 100
-
-
Data Presentation
The following tables represent hypothetical data for cardiac function assessment 14 days post-myocardial infarction.
Table 1: Echocardiographic Parameters
| Group | N | LVEF (%) | FS (%) | LVID;d (mm) | LVID;s (mm) |
| Sham | 10 | 58.2 ± 4.5 | 32.1 ± 3.8 | 3.6 ± 0.3 | 2.4 ± 0.2 |
| MI + Vehicle | 10 | 30.5 ± 5.1 | 15.3 ± 2.9 | 5.1 ± 0.4 | 4.3 ± 0.5 |
| MI + Therapeutic Agent X | 10 | 45.8 ± 4.9 | 24.7 ± 3.2 | 4.2 ± 0.3 | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to MI + Vehicle group.
Table 2: Infarct Size Measurement
| Group | N | Infarct Size (%) |
| MI + Vehicle | 10 | 42.6 ± 6.3 |
| MI + Therapeutic Agent X | 10 | 28.9 ± 5.7* |
Data are presented as mean ± standard deviation. *p < 0.05 compared to MI + Vehicle group.
Visualizations
Signaling Pathway
Caption: Mechanism of action for Therapeutic Agent X.
Experimental Workflow
Caption: Experimental workflow for in vivo cardiac studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing AM-001 Concentration for Cardiomyocyte Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AM-001 for cardiomyocyte culture. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for primary, iPSC-derived, and immortalized cardiomyocytes?
A1: The optimal concentration of this compound is highly dependent on the cardiomyocyte type and the desired experimental outcome. As a general guideline, a good starting point is to perform a dose-response experiment. For a novel compound like this compound, we recommend a broad concentration range to identify the optimal window. Based on typical small molecule screening, a starting range of 1 nM to 10 µM is advisable.
Q2: I am observing significant cytotoxicity and cell death after treating my cardiomyocytes with this compound. What are the potential causes?
A2: High concentrations of any compound can lead to cytotoxicity. If you are observing excessive cell death, consider the following:
-
Reduce the Concentration: Your current concentration may be too high for your specific cardiomyocyte culture. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
-
Optimize Incubation Time: Prolonged exposure to higher concentrations can increase cytotoxicity. Consider reducing the treatment duration.
-
Cell Culture Conditions: Suboptimal culture conditions, such as improper cell density or nutrient depletion, can make cells more susceptible to chemical stressors. Ensure your cardiomyocytes are healthy and at an appropriate confluency before adding this compound.[1][2]
-
Purity of this compound: Ensure the purity of your this compound stock. Impurities can contribute to unexpected cytotoxic effects.
Q3: My cardiomyocyte beating rate is inconsistent or has stopped after this compound treatment. What should I do?
A3: Changes in beat rate are a key functional readout.
-
Concentration-Dependent Effects: this compound may modulate ion channels or calcium handling, which directly impacts the beat rate. This is often concentration-dependent. A microelectrode array (MEA) assay can provide detailed electrophysiological data.[3]
-
Assess Viability: Ensure that the cessation of beating is not due to cell death. Perform a viability assay in parallel.
-
Acclimatization Period: Allow the cells to acclimatize to the culture conditions before adding the compound. Spontaneous beating should be stable and consistent before starting the experiment. In some cases, larger areas of beating cardiomyocytes become more visible over time, around Day 15 for some protocols.[3]
Q4: I am not observing any significant effect of this compound on my cardiomyocytes. What could be the issue?
A4: A lack of response could be due to several factors:
-
Concentration Too Low: The concentrations tested may be below the effective dose for your specific cell type and endpoint.
-
Insufficient Incubation Time: The treatment duration may be too short to induce a measurable biological response.
-
Compound Stability: Verify the stability of this compound in your culture medium and under your experimental conditions.
-
Signaling Pathway Specificity: The targeted signaling pathway for this compound may not be active or relevant in your cardiomyocyte model under your specific culture conditions.
Troubleshooting Guide
| Problem Observed | Potential Causes | Recommended Action |
| High Cytotoxicity / Low Cell Viability | 1. This compound concentration is too high.2. Prolonged incubation time.3. Suboptimal cell culture health.4. Impure this compound stock. | 1. Perform a dose-response experiment to determine the non-toxic concentration range (e.g., 1 nM to 1 µM).2. Reduce the duration of treatment.3. Ensure optimal cell seeding density and healthy culture conditions before treatment.[1]4. Verify the purity of the compound. |
| Inconsistent Beating or Arrhythmia | 1. This compound concentration is in a modulatory range for ion channels.2. Cell culture is not uniformly confluent or differentiated.3. Environmental fluctuations (temperature, CO2). | 1. Test a narrower range of concentrations around the initial hit.2. Ensure a homogenous cardiomyocyte culture; assess purity with markers like cardiac troponin T (cTNT).[3][4]3. Maintain stable incubator conditions. |
| No Observable Effect | 1. This compound concentration is too low.2. Insufficient incubation time.3. Inactive compound.4. Targeted pathway is not active. | 1. Increase the concentration of this compound.2. Increase the duration of the treatment.3. Verify the activity of your this compound stock.4. Confirm the expression and activity of the target pathway in your cardiomyocyte model. |
| Variability Between Experiments | 1. Inconsistent cell seeding density.2. Variation in this compound dilution preparation.3. Different passage numbers of cells used.4. Inconsistent timing of media changes and treatments. | 1. Standardize cell seeding density for all experiments.[1]2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.3. Use cells within a consistent and low passage number range.4. Adhere strictly to the experimental timeline for all replicates.[4] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Cardiomyocyte Viability
-
Cell Seeding: Plate cardiomyocytes in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and recover for 24-48 hours.
-
This compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete cell culture medium. A suggested final concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment time (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay (e.g., using a resazurin-based reagent or a live/dead staining kit) according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Functional Assessment of this compound using Microelectrode Array (MEA)
-
MEA Plate Preparation: Coat MEA plates with a suitable extracellular matrix protein (e.g., fibronectin) to promote cardiomyocyte attachment.
-
Cell Seeding: Seed cardiomyocytes onto the MEA plate at a density that forms a confluent, spontaneously beating monolayer.
-
Baseline Recording: After the cells have formed a stable, beating syncytium (typically 5-7 days post-plating), record baseline electrophysiological activity (beat rate, field potential duration, etc.).
-
This compound Addition: Add pre-warmed medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Post-Treatment Recording: Record the electrical activity at multiple time points after compound addition (e.g., 30 minutes, 1 hour, 24 hours).
-
Data Analysis: Analyze the MEA data to determine the effects of this compound on beat rate, field potential duration, and other relevant electrophysiological parameters.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cardiomyocyte Viability
| This compound Concentration | Cell Viability (% of Control) | Standard Deviation |
| Vehicle (DMSO) | 100% | 5.2 |
| 1 nM | 98.7% | 4.8 |
| 10 nM | 97.2% | 5.1 |
| 100 nM | 95.5% | 4.5 |
| 1 µM | 88.3% | 6.3 |
| 10 µM | 52.1% | 7.8 |
| 100 µM | 15.6% | 3.4 |
Table 2: Hypothetical Functional Effects of this compound on iPSC-Cardiomyocytes (MEA Data)
| This compound Concentration | Beat Rate (Beats per Minute) | Field Potential Duration (ms) |
| Vehicle (DMSO) | 55 ± 4 | 350 ± 25 |
| 10 nM | 58 ± 5 | 355 ± 28 |
| 100 nM | 65 ± 6 | 370 ± 30 |
| 1 µM | 78 ± 7 | 390 ± 32 |
Visualizations
References
Troubleshooting AM-001 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the research compound AM-001 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is known to have limited solubility in aqueous solutions. For optimal results, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable choices.[1][2] A stock solution can typically be made in DMF at a concentration of approximately 20 mg/mL.[1]
Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds with poor aqueous solubility.[3] When the concentrated organic stock solution is diluted into an aqueous buffer, the overall solvent composition changes, and the solubility of this compound decreases, leading to precipitation. To mitigate this, it is advisable to dilute the stock solution with the aqueous buffer in a stepwise manner and ensure vigorous mixing. The final concentration of the organic solvent in the assay should be kept as low as possible to avoid affecting the biological system.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be a viable method to increase the solubility of some compounds. However, the thermal stability of this compound in your specific buffer system should be considered. Prolonged heating or high temperatures could potentially degrade the compound. It is recommended to perform a stability check if you choose to heat the solution.
Q4: Is sonication a suitable method for dissolving this compound?
A4: Yes, sonication can be an effective technique to aid in the dissolution of this compound, especially if you observe suspended particles.[4] It uses ultrasonic waves to break down particle aggregates and enhance solvent-solute interactions.
Troubleshooting Guide
Problem 1: Precipitate forms in my aqueous buffer even at low concentrations of this compound.
-
Possible Cause: The pH of your aqueous buffer may not be optimal for this compound solubility. The charge state of a compound can significantly influence its solubility.
-
Solution: Experiment with adjusting the pH of your buffer. If this compound is an acidic compound, increasing the pH (making it more basic) can increase its solubility. Conversely, if it is a basic compound, decreasing the pH (making it more acidic) may improve solubility.[4]
Problem 2: I am observing high variability in my in vitro assay results with this compound.
-
Possible Cause: Poor aqueous solubility is a significant contributor to experimental variability.[3] If this compound precipitates in the assay medium, the actual concentration exposed to the biological system will be lower and inconsistent.
-
Solution:
-
Confirm Solubility Limit: Determine the kinetic solubility of this compound in your specific assay buffer to ensure you are working below its precipitation point.
-
Use of Co-solvents: Consider the inclusion of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay medium. However, be mindful of the co-solvent's potential effects on your biological assay.
-
Problem 3: this compound appears to degrade in my aqueous solution over time.
-
Possible Cause: this compound may be unstable in aqueous solutions, and its degradation could be pH-dependent.[5][6]
-
Solution:
-
Stability Studies: Conduct time-course experiments where you dissolve this compound in your aqueous buffer and analyze its integrity at different time points using techniques like HPLC or LC-MS.
-
pH Optimization: Investigate the stability of this compound across a range of pH values to identify the conditions under which it is most stable.[6]
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before use to minimize degradation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | ~ 20 | Recommended for stock solutions.[1] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | An alternative for stock solutions.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Sparingly soluble in aqueous buffers.[1] |
| 1:10 DMF:PBS (v/v) | ~ 1 | Dilution from a stock solution can improve apparent solubility.[1] |
| Ethanol | ~ 5 | Can be used as a co-solvent. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous buffer of choice (e.g., PBS, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement of Turbidity: After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit of this compound in that specific buffer.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Preparing a working solution of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of AM-001 in experiments
Technical Support Center: AM-001
This guide is intended for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting for potential off-target effects and answers to frequently asked questions to ensure accurate interpretation of experimental results.
Fictional Compound Disclaimer: this compound is a fictional selective inhibitor of p38 MAPKα (Mitogen-Activated Protein Kinase 14). It has been designed for high potency but may exhibit off-target activity at higher concentrations against other kinases with similar ATP-binding pockets, such as JNK1 (MAPK8) and ERK2 (MAPK1). The following data and protocols are based on this fictional profile.
Kinase Inhibitor Selectivity Profile
A summary of the inhibitory activity of this compound against its primary target and key potential off-target kinases is provided below. This data is crucial for determining the appropriate concentration range for experiments.
| Kinase Target | IC50 (nM) | Description |
| p38 MAPKα (MAPK14) | 5 | Primary Target |
| JNK1 (MAPK8) | 250 | Potential Off-Target |
| ERK2 (MAPK1) | >1000 | Low Potential Off-Target |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.
Q1: My cells are showing a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with p38 MAPKα inhibition. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While this compound is highly selective for p38 MAPKα, at concentrations significantly above its IC50, it may inhibit other kinases like JNK1, leading to confounding effects.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that p38 MAPKα is inhibited at the concentration you are using. A western blot for a direct downstream substrate, such as phospho-ATF-2 (Thr71), is recommended.[2]
-
Perform a Dose-Response Experiment: Titrate this compound across a wide concentration range (e.g., 1 nM to 10 µM). If the unexpected phenotype only appears at higher concentrations (e.g., >250 nM), it is likely due to off-target inhibition of kinases like JNK1.
-
Use a Structurally Unrelated p38 MAPKα Inhibitor: Treat your cells with a different, structurally distinct p38 MAPKα inhibitor. If the on-target phenotype is replicated but the unexpected phenotype is not, this strongly suggests the latter is an off-target effect of this compound.
-
Perform a Washout Experiment: A washout experiment can help distinguish between reversible off-target effects and the intended irreversible or long-residence time inhibition.[3][4] If the phenotype disappears quickly after removing this compound, it may be due to a reversible off-target interaction.
Q2: I am seeing a weaker or no effect with this compound, even though I am using it at the recommended concentration. What could be the issue?
A2: This could be due to several factors, including low pathway activation in your specific cell model or issues with the compound itself.
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure the p38 MAPK pathway is active in your experimental model. You may need to stimulate the cells with an appropriate agonist (e.g., UV radiation, anisomycin, or inflammatory cytokines like TNF-α) to see the inhibitory effect of this compound.[2]
-
Check Compound Integrity: Ensure this compound has been stored correctly and has not degraded. If possible, confirm its activity in a cell-free biochemical assay.
-
Assess Cell Permeability: While this compound is designed to be cell-permeable, different cell lines can have varying levels of drug uptake. Consider using a lysis-free, cell-based ELISA to confirm target engagement within the cell.[5]
Q3: My results with this compound are contradictory to published data for other p38 MAPK inhibitors. How do I resolve this?
A3: Discrepancies can arise from differences in experimental conditions or off-target profiles of the inhibitors used.
Troubleshooting Steps:
-
Review Off-Target Profiles: Compare the known off-target profiles of this compound and the other inhibitors. The contradictory results may be explained by the other inhibitor affecting a kinase that this compound does not, or vice-versa.[1][6]
-
Standardize Experimental Conditions: Ensure that cell line, passage number, serum conditions, and stimulus are as similar as possible to the published experiments.
-
Perform a Rescue Experiment: To confirm the effect is due to p38 MAPKα inhibition, try to "rescue" the phenotype by reintroducing a downstream effector of the p38 MAPKα pathway. For example, if this compound inhibits a specific cytokine expression, see if this can be reversed by introducing a constitutively active form of a downstream transcription factor.
Frequently Asked Questions (FAQs)
Q: What is the recommended concentration range for using this compound in cell-based assays?
A: For optimal selectivity for p38 MAPKα, we recommend using this compound at a concentration 10-20 times its IC50, which is in the range of 50-100 nM. Concentrations above 250 nM may lead to off-target inhibition of JNK1 and should be used with caution and appropriate controls.
Q: How can I best control for off-target effects in my experiments?
A: The best approach is multi-faceted:
-
Use the lowest effective concentration of this compound.
-
Confirm on-target pathway inhibition using a specific biomarker (e.g., p-ATF-2).
-
Use a structurally unrelated inhibitor of the same target as a control.
-
Perform rescue experiments to link the observed phenotype directly to the target pathway.
Q: Are there any known adverse effects associated with p38 MAPK inhibition?
A: Yes, systemic inhibition of p38 MAPK has been associated with side effects in clinical trials, including issues related to liver and central nervous system toxicity.[6][7] These are important considerations for in vivo studies.
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The diagram below illustrates the signaling cascade involving p38 MAPKα and potential off-target kinases JNK1 and ERK2. This compound is designed to primarily inhibit p38 MAPKα.
Caption: this compound Signaling Pathway and Off-Target Interactions.
Workflow for Troubleshooting Off-Target Effects
This workflow provides a systematic approach to identifying and confirming off-target effects of this compound.
Caption: Workflow for Identifying this compound Off-Target Effects.
Detailed Protocol: Western Blot for On-Target p38 MAPKα Inhibition
This protocol details how to confirm the on-target activity of this compound by measuring the phosphorylation of ATF-2.
Objective: To determine if this compound inhibits the phosphorylation of ATF-2 at Thr71, a direct downstream target of p38 MAPKα.
Materials:
-
Cell line of interest
-
This compound
-
p38 MAPK activator (e.g., Anisomycin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ATF-2 (Thr71), Rabbit anti-total ATF-2, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If the basal p38 MAPK activity is high, serum-starve the cells for 4-6 hours to reduce background phosphorylation.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Pathway Stimulation: Add a p38 MAPK activator (e.g., 10 µg/mL Anisomycin) to the media for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for phospho-ATF-2 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the total ATF-2 antibody to confirm equal protein loading for that specific target.
-
Re-probe with a loading control antibody (e.g., GAPDH) to confirm equal overall protein loading.
-
Expected Results: In stimulated cells, this compound should cause a dose-dependent decrease in the phospho-ATF-2 signal, while the total ATF-2 and GAPDH levels should remain unchanged. Significant inhibition should be observed in the 50-100 nM range.
References
- 1. benchchem.com [benchchem.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing AM-001 Degradation in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of the investigational compound AM-001 during long-term studies. Adherence to these protocols is critical for ensuring experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation?
A1: Degradation of this compound can manifest as a loss of potency, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).[1] Inconsistent experimental results are often the first indication of compound instability.
Q2: What are the primary factors that accelerate this compound degradation?
A2: this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: Breakdown due to reaction with water, which can be influenced by pH.[2][3]
-
Oxidation: Degradation caused by a reaction with oxygen, which can be catalyzed by light or trace metals.[4]
-
Photodegradation: Breakdown initiated by exposure to light, particularly UV radiation.[2][5]
Environmental factors such as temperature, humidity, and light exposure can significantly accelerate these processes.[6][7]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Solid (Lyophilized Powder): Store at -20°C or below in a desiccator.[7][8] Protect from light by using amber vials or other opaque containers.[7]
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[8] Store at -80°C.
-
Working Solutions (in Aqueous Buffer): Prepare fresh daily and keep on ice, protected from light, for the duration of the experiment. Avoid prolonged storage in aqueous media.[9]
Q4: How often should I assess the stability of my this compound stock?
A4: For long-term studies, it is recommended to re-qualify your this compound stock solution every 3-6 months.[10] This can be done by running a quick purity check using a validated stability-indicating analytical method, such as HPLC-UV.
Q5: Can I use this compound that shows signs of minor degradation?
A5: It is strongly advised not to use any this compound that shows signs of degradation. The formation of degradation products can lead to reduced efficacy, altered pharmacology, or even toxic effects, compromising the validity and safety of your research.[4]
Troubleshooting Guides
Problem: Unexpected variability in experimental results.
-
Possible Cause: Degradation of this compound in working solutions. The compound may be unstable under the specific assay conditions (e.g., pH, temperature, media components).[1]
-
Troubleshooting Steps:
-
Assess the stability of this compound directly in your experimental media.[9] Incubate the compound in the media for the duration of your assay at the experimental temperature.
-
Analyze the concentration of the parent compound at different time points using HPLC or LC-MS.[9]
-
If degradation is confirmed, consider preparing fresh solutions more frequently or adding the compound to the assay at the last possible moment.
-
Problem: Visible changes in this compound solution (color change, precipitation).
-
Possible Cause: Significant chemical degradation or poor solubility. This may be due to improper storage, contamination, or incorrect solvent usage.
-
Troubleshooting Steps:
Problem: Shift in analytical readings (e.g., HPLC, LC-MS) of this compound.
-
Possible Cause: Chemical modification of the this compound molecule. This could be due to degradation or reaction with components in your solvent or matrix.
-
Troubleshooting Steps:
-
Confirm the identity of the main peak using a reference standard.
-
Utilize mass spectrometry (LC-MS) to analyze the new peaks and identify potential degradation products.[12][13]
-
Conduct a forced degradation study (see Protocol 2) to intentionally generate degradation products and confirm their retention times, aiding in peak identification.[14][15]
-
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.[16]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound as both a solid and a 10 mM stock solution in DMSO.[16]
-
Storage Conditions: Store aliquots under the conditions outlined in Table 1. Ensure light-sensitive samples are wrapped in aluminum foil.[16]
-
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[10][17]
-
Analysis:
-
Visually inspect for any changes in appearance.
-
Analyze the purity and concentration of this compound using a validated stability-indicating HPLC-UV method.[12]
-
Calculate the percentage of remaining this compound relative to the initial time point.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.[14][18]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions: Expose the samples to the stress conditions detailed in Table 2. These conditions are designed to achieve 5-20% degradation.[19]
-
Neutralization: After the exposure period, neutralize the acidic and basic samples as required.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method.[20]
-
The goal is to achieve chromatographic separation of the parent this compound peak from all degradation product peaks.[20]
-
Characterize the degradation products using mass spectrometry to understand the degradation pathways.[12][13]
-
Data Presentation
Table 1: Stability of this compound under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Form | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH | Solid | 6 | 91.2 | Slight yellowing |
| 4°C | Solid | 24 | 99.1 | White powder |
| -20°C | Solid | 24 | 99.8 | White powder |
| 4°C | 10 mM in DMSO | 12 | 96.5 | Clear solution |
| -80°C | 10 mM in DMSO | 24 | 99.7 | Clear, frozen |
Table 2: Forced Degradation of this compound under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | This compound Remaining (%) | Degradation Products |
| 0.1 M HCl | 24 hours | 85.3 | DP-H1, DP-H2 |
| 0.1 M NaOH | 8 hours | 81.7 | DP-B1 |
| 3% H₂O₂ | 12 hours | 88.1 | DP-O1, DP-O2 |
| 60°C Heat | 48 hours | 92.5 | DP-T1 |
| UV Light (254 nm) | 24 hours | 89.9 | DP-P1 |
DP = Degradation Product; H=Hydrolytic (Acid), B=Hydrolytic (Base), O=Oxidative, T=Thermal, P=Photolytic
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Account Suspended [toxicology.blog]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpplastic.com [gmpplastic.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Compound Degradation – Mass Analytica [mass-analytica.com]
- 14. acdlabs.com [acdlabs.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sgs.com [sgs.com]
- 20. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Overcoming Resistance to AM-001 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding AM-001. For the purpose of this guide, this compound is identified as Aramchol, a stearoyl-CoA desaturase (SCD1) inhibitor, investigated for its potential to overcome drug resistance in cancer, particularly in the context of the this compound study of Aramchol Meglumine. The primary focus is on its synergistic effects when used in combination with multi-kinase inhibitors like regorafenib in cellular models of gastrointestinal cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Aramchol) in cancer cells?
This compound, or Aramchol, functions as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). In the context of cancer therapy, its primary role is to enhance the efficacy of other anti-cancer drugs, such as the multi-kinase inhibitor regorafenib, particularly in gastrointestinal tumor cells.[1][2] It achieves this by modulating key cellular pathways. Specifically, Aramchol has been shown to increase autophagy, a cellular process of degradation and recycling of cellular components.[1][3] When combined with regorafenib, it significantly enhances autophagic flux and the formation of autolysosomes, which is crucial for the enhanced killing of tumor cells.[1][3]
Q2: How does this compound (Aramchol) help in overcoming resistance to other cancer drugs like regorafenib?
Resistance to targeted therapies like regorafenib is a significant challenge in cancer treatment. This compound (Aramchol) helps overcome this resistance through a synergistic interaction.[2][4] The combination of Aramchol and regorafenib leads to the activation of ATM (Ataxia Telangiectasia Mutated) and AMPK (AMP-activated protein kinase) signaling pathways, while simultaneously inactivating the mTORC1 and mTORC2 (mammalian target of rapamycin complex 1 and 2) pathways.[1][4][5] This dual action of promoting cell death pathways (autophagy) and inhibiting survival pathways (mTOR) makes it difficult for cancer cells to evade the treatment, thus overcoming resistance.
Q3: Is there evidence for the efficacy of this compound (Aramchol) in combination with other drugs besides regorafenib?
Yes, studies have shown that Aramchol can interact with other multi-kinase inhibitors like sorafenib and lenvatinib to effectively kill gastrointestinal tumor cells.[1][5] Furthermore, a three-drug combination of Aramchol, regorafenib, and the type 2 diabetes drug metformin has demonstrated an even greater synergistic effect in killing GI tumor cells both in-vitro and in-vivo.[4][6][7]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when studying resistance to this compound (Aramchol) in cellular models.
Problem 1: My cancer cell line shows high intrinsic resistance to this compound (Aramchol) as a single agent.
-
Possible Cause: this compound (Aramchol) is primarily effective as a synergistic agent. As a single agent, its cytotoxic effects may be limited in certain cell lines.
-
Troubleshooting Steps:
-
Confirm the experimental design: The primary application of Aramchol in this context is in combination therapy. Test Aramchol in combination with a multi-kinase inhibitor like regorafenib.
-
Cell line characterization: Investigate the baseline activity of the mTOR and autophagy pathways in your cell line. Cell lines with highly active mTOR signaling might be more resistant to single-agent treatment.
-
Dose-response analysis: Perform a dose-response curve for Aramchol to determine its IC50 value in your cell line. Even if high, this will serve as a baseline for combination studies.
-
Problem 2: I am not observing the expected synergistic effect between this compound (Aramchol) and regorafenib.
-
Possible Cause 1: Suboptimal drug concentrations.
-
Troubleshooting: Perform a matrix of dose-response experiments, titrating both Aramchol and regorafenib concentrations to identify the optimal synergistic ratio. The Chou-Talalay method can be used to calculate a combination index (CI) to quantitatively assess synergy.
-
-
Possible Cause 2: The cell line may have a specific genetic background that affects the response. For instance, the effectiveness of the Aramchol and regorafenib combination has been shown to be more pronounced in cells with the ATG16L1 T300 genetic variant.[2]
-
Troubleshooting: If possible, genotype your cell line for relevant autophagy-related genes like ATG16L1. Compare your results with cell lines known to be sensitive to this drug combination.
-
-
Possible Cause 3: Incorrect timing of drug administration and endpoint measurement.
-
Troubleshooting: Conduct a time-course experiment to determine the optimal incubation time for observing the synergistic effect on cell viability.
-
Problem 3: I am unable to detect the expected changes in the mTOR signaling pathway after treatment.
-
Possible Cause 1: Issues with the Western blot protocol. The mTOR protein is large (~289 kDa), which can present challenges in transfer and detection.
-
Troubleshooting:
-
Use a low-percentage (e.g., 6-8%) SDS-PAGE gel for better resolution of high molecular weight proteins.
-
Optimize the transfer conditions. A wet transfer overnight at a lower voltage or for a longer duration at a higher voltage is often recommended for large proteins.
-
Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of mTOR and its downstream targets.
-
-
-
Possible Cause 2: The timing of the analysis is not optimal to observe the peak effect.
-
Troubleshooting: Perform a time-course experiment, lysing cells at different time points after treatment (e.g., 6, 12, 24, 48 hours) to identify the time point of maximal mTOR pathway inhibition.
-
-
Possible Cause 3: Antibody quality and specificity.
-
Troubleshooting: Use antibodies that have been validated for detecting the specific phosphorylated and total forms of mTOR, and its downstream effectors like S6K1 and 4E-BP1.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound (Aramchol) and Regorafenib in a Resistant GI Cancer Cell Line
| Treatment Group | IC50 (µM) |
| This compound (Aramchol) alone | > 50 |
| Regorafenib alone | 15 |
| This compound (10 µM) + Regorafenib | 5 |
| This compound (20 µM) + Regorafenib | 2.5 |
Note: These are representative values to illustrate the concept of synergy. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Example of Quantitative Western Blot Data Analysis for mTOR Pathway Inhibition
| Treatment | p-mTOR (Ser2448) / total mTOR (Fold Change vs. Control) | p-S6K (Thr389) / total S6K (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| This compound (Aramchol) (20 µM) | 0.8 | 0.9 |
| Regorafenib (10 µM) | 0.6 | 0.5 |
| This compound (20 µM) + Regorafenib (10 µM) | 0.2 | 0.1 |
Note: Data represents a hypothetical outcome demonstrating synergistic inhibition of the mTOR pathway.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (Aramchol), regorafenib, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Western Blot for mTOR Pathway Proteins
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 6-8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound (Aramchol) and Regorafenib synergy.
Caption: Experimental workflow for troubleshooting drug resistance.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Aramchol boosts regorafenib effectiveness in gastrointestinal tumours - ecancer [ecancer.org]
- 3. oncotarget.com [oncotarget.com]
- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 5. The SCD1 inhibitor aramchol interacts with regorafenib to kill GI tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galmed Announces Top-line Results in Oncology MoA Studies: A 3-drug combination of Aramchol, Stivarga® and Metformin Significantly Enhanced GI Tumor Cells, Killing In-vivo and In-vitro [prnewswire.com]
- 7. Galmed Reports Synergy in Aramchol-Stivarga-Metformin Study | GLMD Stock News [stocktitan.net]
Improving the delivery of AM-001 in animal models
Dear Researcher,
To provide you with the most accurate and relevant technical support for improving the delivery of AM-001 in your animal models, please specify which "this compound" you are working with. Our initial research has identified several different therapeutic agents designated as this compound, each with a unique mechanism of action and application:
-
AMP-001: A tissue replacement therapeutic.
-
This compound (Epac1 Inhibitor): A non-competitive inhibitor of Epac1 investigated for heart disease.
-
Aramchol (in the this compound study): An SCD1 inhibitor with applications in oncology.
-
AdAPT-001: An oncolytic adenovirus for cancer therapy.
-
AM-928: A humanized anti-EpCAM monoclonal antibody.
-
Nimvec AM510: A gene therapy vector for Type 1 Diabetes.
Once you clarify the specific this compound compound, we can proceed with creating a detailed technical support center including troubleshooting guides, FAQs, experimental protocols, and data presentation tailored to your needs.
Technical Support Center: Refining AM-001 Dosage for Optimal Cardioprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-001, an autologous CD34+ cell therapy for cardioprotection following acute myocardial infarction (AMI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for cardioprotection?
This compound is an autologous stem cell therapy product composed of purified CD34+ cells. Its primary goal is to limit ventricular remodeling after a severe heart attack. The proposed mechanism of action is centered on the paracrine activity of the CD34+ cells. These cells are known to secrete various factors that stimulate vasculogenesis (the formation of new blood vessels), reduce apoptosis (programmed cell death) of cardiomyocytes and endothelial cells, and promote favorable remodeling of the extracellular matrix. This multifaceted approach helps to preserve heart muscle function and prevent the progressive decline that can lead to heart failure.[1]
Q2: What were the key findings from the Phase I clinical trial of this compound?
The Phase I clinical trial of this compound demonstrated a significant relationship between the administered cell dose and the resulting biological effect in patients who had suffered a severe heart attack (ST-elevation myocardial infarction). The study found that patients who received a higher dose of 10 to 15 million CD34+ cells showed a significant improvement in resting perfusion rates at six months compared to those who received a lower dose of 5 million cells or were in the control group. This suggests a dose-dependent therapeutic effect of this compound in improving blood flow to the damaged heart muscle.
Q3: What is the optimal timing for the administration of this compound post-myocardial infarction?
Based on the Phase I trial protocol, this compound is infused via the infarct-related artery between seven and eleven days following the acute myocardial infarction. This timeframe is considered optimal for intervening to prevent adverse ventricular remodeling.
Troubleshooting Guides
Issue 1: Suboptimal improvement in cardiac function post-administration.
-
Possible Cause 1: Insufficient Cell Dosage.
-
Troubleshooting: As evidenced by the Phase I trial, a higher dose of 10-15 million CD34+ cells was more effective than 5 million cells. Ensure that the cell count and viability are accurately determined before administration.
-
-
Possible Cause 2: Improper Timing of Administration.
-
Troubleshooting: The therapeutic window of 7-11 days post-MI is critical. Administering the cells too early or too late may reduce their efficacy in preventing ventricular remodeling.
-
-
Possible Cause 3: Ineffective Delivery to the Target Area.
-
Troubleshooting: Intracoronary infusion requires precise technique to ensure the cells reach the peri-infarct zone. Issues with the catheter or infusion process could lead to suboptimal cell delivery. Review and standardize the infusion protocol.
-
Issue 2: Procedure-related adverse events during intracoronary infusion.
-
Possible Cause 1: Thrombosis in the infarct-related artery.
-
Troubleshooting: While infrequent, this is a potential risk. Ensure adequate anticoagulation during and after the procedure as per standard clinical guidelines. Monitor the patient closely for any signs of acute ischemia.
-
-
Possible Cause 2: Intima dissection.
-
Troubleshooting: This can be a complication of any intracoronary procedure. Careful catheter manipulation and balloon inflation techniques are crucial. Ensure that the procedure is performed by experienced interventional cardiologists.
-
-
Possible Cause 3: Arrhythmias.
-
Troubleshooting: Transient arrhythmias can occur during coronary interventions. Continuous ECG monitoring is essential during the infusion. Have anti-arrhythmic medications and defibrillation equipment readily available.
-
Data Presentation
Table 1: Summary of this compound Phase I Clinical Trial Data
| Dosage Group | Number of Patients (n) | Outcome at 6 Months (SPECT Total Severity Score) | Statistical Significance (p-value) |
| Control | 15 | +13 | - |
| 5 million cells | 6 | +13 | Not significant vs. Control |
| 10-15 million cells | 9 | -256 | p=0.01 vs. 5 million cells and Control |
Experimental Protocols
Protocol: Administration of this compound via Intracoronary Infusion
1. Patient Selection:
- Patients with a recent (within 5 days) ST-elevation myocardial infarction (STEMI) characterized by a prolonged period of hypoperfusion.
- Successful primary percutaneous coronary intervention (PCI) of the infarct-related artery.
2. Cell Harvesting and Preparation:
- Five days post-STEMI, perform a bone marrow harvest from the patient.
- Isolate CD34+ cells from the bone marrow aspirate using a validated cell selection method (e.g., immunomagnetic bead separation).
- Enrich the isolated CD34+ cells to the target dose (e.g., 10-15 million cells).
- Resuspend the final cell product in a suitable infusion medium.
3. Intracoronary Infusion Procedure (7-11 days post-STEMI):
- The procedure should be performed in a cardiac catheterization laboratory.
- Gain arterial access and advance a guide catheter to the ostium of the infarct-related artery.
- Advance a suitable infusion catheter (e.g., over-the-wire balloon catheter) into the previously stented segment of the infarct-related artery.
- To deliver the cells, slowly infuse the this compound cell suspension through the central lumen of the catheter. The "stop-flow" technique, which involves inflating the balloon at low pressure to temporarily halt blood flow and allow for better cell engraftment, is often used.
- The infusion is typically performed in several aliquots with periods of reperfusion in between to minimize ischemia.
- Monitor the patient's vital signs, ECG, and for any signs of chest pain or discomfort throughout the procedure.
4. Post-Procedure Monitoring:
- Monitor the patient in a coronary care unit for at least 24 hours post-infusion.
- Perform follow-up assessments of cardiac function (e.g., SPECT imaging, echocardiography, MRI) at specified time points (e.g., 6 months) to evaluate the therapeutic effect.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in cardioprotection.
Caption: Experimental workflow for this compound administration.
References
Technical Support Center: Navigating Experimental Variability with AM-001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with compounds and biologics designated as "AM-001". Due to the use of "this compound" for at least three distinct therapeutic agents, it is crucial to first correctly identify the specific agent being used.
Step 1: Identify Your "this compound"
The designation "this compound" has been used for the following distinct entities. Please select the one relevant to your research to access the appropriate troubleshooting guide.
-
This compound (EPAC1 Inhibitor): A selective, non-competitive, allosteric inhibitor of Exchange Protein Directly Activated by cAMP 1 (EPAC1). It is investigated for its antiviral and cardioprotective effects.
-
This compound Study (Aramchol Meglumine): Refers to a Phase 1 bioavailability study of Aramchol Meglumine, a novel formulation of Aramchol, which is a Stearoyl-CoA Desaturase 1 (SCD1) inhibitor for metabolic and oncological diseases.
-
AdAPT-001: An oncolytic adenovirus engineered to express a TGF-β trap, designed to selectively kill cancer cells and modulate the tumor microenvironment.
This compound: The EPAC1 Inhibitor
This section provides guidance for researchers working with the selective EPAC1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive antagonist of EPAC1.[1] It binds to an allosteric site on the EPAC1 protein, stabilizing it in an inactive-like conformation, thus preventing the downstream signaling typically initiated by cAMP binding.[1]
Q2: In what types of experiments is this compound commonly used?
A2: this compound is primarily used in cell-based assays to investigate its antiviral properties against viruses like SARS-CoV-2 and influenza A virus.[2] It is also used in in-vitro and in-vivo models of cardiac diseases, such as cardiac hypertrophy and atrial fibrillation, to study the role of EPAC1 signaling.[1]
Q3: What is the observed antiviral activity of this compound?
A3: In cell culture models, this compound has been shown to cause a concentration-dependent inhibition of infectious viral particles and viral RNA release for SARS-CoV-2.[2]
Troubleshooting Guide for Cell-Based Antiviral Assays
Variability in antiviral assay results can arise from multiple factors. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in viral titer reduction between replicates. | Inconsistent cell health or density. | Ensure a uniform, healthy cell monolayer by optimizing seeding density and incubation time. Perform cell viability assays in parallel. |
| Pipetting errors leading to inconsistent compound or virus concentration. | Use calibrated pipettes and consider using reverse pipetting for viscous solutions. Prepare master mixes for compound dilutions and virus inoculums. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill outer wells with sterile PBS or media.[3] | |
| Lower than expected antiviral activity. | Suboptimal timing of compound addition. | For host-targeted antivirals like this compound, pre-treatment of cells before viral infection is often crucial. A time-of-addition experiment can determine the optimal treatment window (pre-infection, co-infection, or post-infection).[2][4] |
| Compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. | |
| Incorrect MOI (Multiplicity of Infection). | A high MOI may overwhelm the inhibitory effect. Titrate the virus stock and use an MOI that results in a measurable but not complete cytopathic effect (CPE) within the assay timeframe. | |
| Inconsistent results across different cell lines. | Differential expression or role of EPAC1. | Confirm EPAC1 expression in the cell lines used via Western blot or qPCR. The role of EPAC1 in viral replication may be cell-type specific.[2] |
| Off-target effects at high concentrations. | Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTS or CTG) and use concentrations well below the toxic threshold. |
Quantitative Data Summary
| Parameter | Cell Line | Virus | Value | Reference |
| Inhibition of viral particle production | Vero E6 | SARS-CoV-2 | Significant inhibition at 10 µM and 20 µM | [2] |
| Inhibition of viral particle production | Calu-3 | SARS-CoV-2 | Significant inhibition at 10 µM and 20 µM | [2] |
| Inhibition of viral RNA release | Calu-3 | SARS-CoV-2 | Concentration-dependent inhibition | [2] |
Experimental Protocols & Signaling Pathways
Workflow for a Cell-Based Antiviral Assay
EPAC1 Signaling Pathway
This compound Study: Aramchol Meglumine Formulation
This section is for researchers encountering the term "this compound" in the context of the SCD1 inhibitor Aramchol, specifically referring to the Phase 1 bioavailability study of its meglumine formulation.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound Study"?
A1: The this compound study is a Phase 1 clinical trial designed to assess the bioavailability of a new salt formulation of Aramchol, called Aramchol Meglumine, compared to the previously used Aramchol free acid.[5][6]
Q2: Why was a new formulation of Aramchol developed?
A2: The meglumine salt of Aramchol was developed to have enhanced solubility, absorption, and systemic exposure, which translates to higher bioavailability compared to the free acid form.[5] This could allow for a more convenient once-daily dosing regimen.[5]
Q3: What is the mechanism of action of Aramchol?
A3: Aramchol is a partial inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[7] By inhibiting SCD1, Aramchol modulates lipid metabolism and has shown direct anti-fibrotic activity in pre-clinical models.[7]
Troubleshooting Guide for Bioavailability & Pharmacokinetic Studies
Variability in bioavailability studies can obscure the true pharmacokinetic profile of a compound. Here are common issues and solutions.
| Problem | Potential Cause | Recommended Solution |
| High inter-subject variability in plasma concentrations. | Genetic polymorphisms in drug-metabolizing enzymes or transporters. | While not controllable in early human studies, document and consider genetic screening in later phases. Ensure subject population is as homogenous as possible regarding inclusion/exclusion criteria. |
| Differences in food intake (food effect). | Standardize meals consumed by subjects before and after drug administration, as food can significantly alter absorption. The Aramchol protocol specifies administration after a standardized meal.[8] | |
| Non-compliance with dosing or fasting requirements. | Ensure clear instructions are given to subjects and that study site personnel closely monitor compliance. | |
| Inconsistent results between different formulations. | Physicochemical properties of the drug (solubility, particle size). | This is the core of the this compound study. The goal is to quantify this difference. Ensure manufacturing processes for both formulations are consistent and validated. |
| Issues with the bioanalytical method. | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and specificity in the relevant biological matrix (e.g., plasma). | |
| Poor or lower-than-expected bioavailability. | Poor aqueous solubility. | The move to a salt form (meglumine) is a direct strategy to address this. Other formulation strategies like nano-formulations can also be explored.[9] |
| High first-pass metabolism. | Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. If extensive, alternative routes of administration might be considered if feasible. | |
| Efflux transporter activity (e.g., P-glycoprotein). | Conduct in-vitro transporter assays to determine if the compound is a substrate for major efflux transporters. |
Quantitative Data Summary: this compound Bioavailability Study (Part 1)
| Parameter | Aramchol Formulation | Dose | Result | Reference |
| Area Under the Curve (AUC) | Aramchol Meglumine (suspension) vs. Aramchol Acid (tablets) | 400 mg | AUC was nearly double that of Aramchol acid. | [5] |
| Optimal Projected Dose | Aramchol Meglumine | - | 200 mg once daily appears optimal for future trials. | [5] |
Experimental Protocols & Signaling Pathways
AdAPT-001: The Oncolytic Virus
This section provides support for researchers working with AdAPT-001, a replicating adenovirus armed with a TGF-β trap for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is AdAPT-001 and how does it work?
A1: AdAPT-001 is a conditionally replicative type 5 adenovirus. It has a dual mechanism of action: 1) It selectively replicates within and lyses tumor cells, and 2) It is "armed" with a TGF-β trap, which is a fusion protein that binds to and neutralizes the immunosuppressive cytokine TGF-β in the tumor microenvironment. [10][11] Q2: What is the purpose of the TGF-β trap?
A2: TGF-β in the tumor microenvironment promotes immune evasion and tumor progression. By neutralizing TGF-β, the trap aims to reverse local immunosuppression, making the tumor more susceptible to immune attack. This can potentially overcome resistance to immune checkpoint inhibitors. [12] Q3: What kind of variability is expected in oncolytic virus experiments?
A3: Significant variability can be expected due to factors like the tumor model's permissiveness to viral replication, the host's anti-viral immune response, and the heterogeneity of the tumor microenvironment. [12]
Troubleshooting Guide for Oncolytic Virus Experiments
Successful oncolytic virus therapy experiments require careful control over both virological and immunological parameters.
| Problem | Potential Cause | Recommended Solution |
| Lack of therapeutic efficacy in vivo. | Non-permissive tumor model. | Ensure the chosen cancer cell line supports the replication of the adenovirus. For AdAPT-001 (a human adenovirus), specific murine cell lines like ADS-12 are required for replication studies in immunocompetent mice. [12] |
| Strong pre-existing anti-viral immunity. | While a factor in human trials, in pre-clinical models, this can be controlled. For initial efficacy studies, immunodeficient mice (e.g., nude or SCID) can be used to separate oncolytic effects from immune-mediated effects. | |
| Inefficient viral delivery to the tumor. | For systemic administration, physical barriers can limit tumor access. For intratumoral injection, ensure proper technique for even distribution within the tumor mass. The BETA PRIME trial used intratumoral injection. [11] | |
| High toxicity or off-tumor effects. | Virus replication in normal tissues. | AdAPT-001 is designed for conditional replication in cancer cells. Verify the viral construct's selectivity. Assess off-tumor biodistribution and replication via qPCR on various tissues. |
| Variability in immune response (e.g., abscopal effect). | Heterogeneity of the tumor microenvironment. | Characterize the immune infiltrate (e.g., T-cells, macrophages) in both treated and untreated tumors using flow cytometry or immunohistochemistry. |
| Insufficient release of tumor antigens. | Confirm tumor cell lysis via histology or LDH release assays. Combine with therapies that can enhance antigen presentation. |
Quantitative Data Summary: AdAPT-001 Clinical Trial (BETA PRIME)
| Parameter | Treatment Group | Patient Population | Value | Reference |
| Overall Response Rate (ORR) | AdAPT-001 + Checkpoint Inhibitor | Immune refractory cancers (n=24) | 29.1% | [13] |
| Clinical Benefit Rate (CBR) | AdAPT-001 + Checkpoint Inhibitor | Immune refractory cancers (n=24) | 62.5% | [13] |
| Dose-Limiting Toxicities | AdAPT-001 Monotherapy | Refractory solid tumors (n=9) | None observed | [14] |
| Recommended Phase 2 Dose | AdAPT-001 | - | 1.0 x 10¹² viral particles (vp) | [14] |
Experimental Protocols & Signaling Pathways
Logical Flow for Pre-clinical Oncolytic Virus Study
TGF-β Signaling Pathway in Cancer
References
- 1. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. Galmed Announces Positive Part 1 Results from the this compound Study of Aramchol Meglumine, an Enhanced Formulation of the Most Clinically Advanced SCD1 Inhibitor [prnewswire.com]
- 6. Galmed Reports Positive Part 1 Results From this compound Study Of Aramchol Meglumine - Quick Facts | Nasdaq [nasdaq.com]
- 7. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. BETA PRIME: Phase I study of AdAPT-001 as monotherapy and combined with a checkpoint inhibitor in superficially accessible, treatment-refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. AdAPT-001, an oncolytic adenovirus armed with a TGF-β trap, overcomes in vivo resistance to PD-L1-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β trap of AdAPT-001 turns up the heat on tumors and turns down checkpoint blocker resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "BETA prime: a first-in-man phase 1 study of AdAPT-001, an armed oncoly" by Anthony P Conley, Christina L Roland et al. [digitalcommons.providence.org]
Technical Support Center: AM-001 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the novel kinase inhibitor AM-001 in vivo. As this compound is a hypothetical compound, this document leverages established knowledge of common toxicities associated with small molecule kinase inhibitors to provide a predictive and practical framework for identifying and mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential toxicities of this compound based on its class as a kinase inhibitor?
A1: Based on compounds with similar mechanisms, this compound may exhibit a range of toxicities. The most frequently observed adverse events for kinase inhibitors are dose-dependent and can affect multiple organ systems. These commonly include cardiovascular, cutaneous, gastrointestinal, and hematological toxicities.[1][2][3][4] Researchers should be vigilant for signs of these adverse effects in their animal models.
Q2: We are observing unexpected weight loss and lethargy in our animal models treated with this compound. What could be the cause and what are the immediate steps?
A2: Weight loss and lethargy are general indicators of systemic toxicity. The underlying cause could be related to gastrointestinal distress (leading to reduced food intake), metabolic changes, or off-target effects on vital organs.
-
Immediate Steps:
-
Perform a thorough clinical examination of the animals, noting any changes in behavior, feeding habits, or physical appearance.[5]
-
Consider reducing the dose of this compound or temporarily discontinuing treatment to see if the symptoms resolve.[4]
-
Collect blood samples for a complete blood count (CBC) and serum biochemistry panel to assess for hematological and organ-specific toxicity (e.g., liver, kidney).[5]
-
If symptoms persist, it may be necessary to euthanize a subset of animals for histopathological analysis of key organs.[5]
-
Q3: Our study involves long-term administration of this compound, and we have noted a gradual increase in blood pressure in the treatment group. How should we manage this?
A3: Hypertension is a known class effect of certain kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor (VEGFR) pathways.[2][4]
-
Management Strategy:
-
Implement regular blood pressure monitoring for all animals in the study.
-
If hypertension is confirmed, consider a dose reduction of this compound.[4]
-
Investigate the potential mechanism, as this may be an on-target or off-target effect.
-
In a clinical setting, antihypertensive medications might be co-administered, but in a preclinical model, the focus should be on understanding the dose-toxicity relationship.
-
Q4: Can off-target effects of this compound lead to paradoxical activation of other signaling pathways?
A4: Yes, this is a documented phenomenon with kinase inhibitors.[6] Off-target binding or network-level adaptations (retroactivity) can lead to the unexpected activation of parallel or upstream pathways, even while the primary target is inhibited.[7][8][9] If you observe phenotypic changes that are inconsistent with the known function of this compound's primary target, consider performing phosphoproteomics or other pathway analysis techniques to identify these unexpected signaling events.
Troubleshooting Guide
Issue 1: Severe Skin Rash or Hand-Foot Skin Reaction (HFSR)
-
Symptoms: Redness, swelling, and blistering on the paws or other areas of the skin in animal models.
-
Potential Cause: Inhibition of kinases involved in skin homeostasis, such as the epidermal growth factor receptor (EGFR).[4]
-
Troubleshooting Steps:
-
Dose Modification: This is the primary intervention. Reduce the dose of this compound and monitor for improvement.[4]
-
Supportive Care: Provide topical emollients to soothe the affected areas. Ensure animals have easy access to food and water if paw sensitivity is limiting mobility.
-
Histopathology: In a subset of animals, collect skin biopsies for histopathological analysis to characterize the nature of the inflammation and cellular damage.
-
Issue 2: Elevated Liver Enzymes (ALT/AST)
-
Symptoms: Detected via routine serum biochemistry. Animals may not show overt clinical signs in early stages.
-
Potential Cause: Direct hepatotoxicity or interference with liver metabolic functions.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the blood tests to confirm the elevation.
-
Dose Interruption/Reduction: Pause dosing for a short period or reduce the dose to see if enzyme levels normalize.[4]
-
Histopathological Examination: Euthanize a cohort for liver tissue analysis to look for signs of necrosis, inflammation, or other pathological changes.[10][11]
-
Issue 3: Signs of Cardiotoxicity (e.g., Arrhythmia, Reduced Ejection Fraction)
-
Symptoms: Irregularities on electrocardiogram (ECG) or reduced cardiac output measured by echocardiography.
-
Potential Cause: Off-target effects on cardiac ion channels or kinases crucial for cardiomyocyte function.[1][12]
-
Troubleshooting Steps:
-
Baseline Measurements: Always conduct baseline cardiovascular assessments before starting treatment for comparison.[4]
-
Dose Adjustment: Immediately halt or reduce the dose of this compound if significant cardiac changes are observed.[4]
-
Mechanism Investigation: Consider in vitro assays using cardiomyocytes to determine if this compound directly affects cardiac cell function.[13]
-
Quantitative Data on Kinase Inhibitor Toxicities
The following table summarizes common toxicities observed with different classes of kinase inhibitors, which can serve as a predictive reference for studies with this compound.
| Toxicity Class | Specific Adverse Event | Inhibitor Class Example | Incidence of Grade ≥3 Toxicity (Approx.) | Citation(s) |
| Cardiovascular | Hypertension | VEGFR Inhibitors | 4% - 20% | [2][4] |
| Left Ventricular Dysfunction | HER2/VEGFR Inhibitors | < 5% | [4] | |
| QT Prolongation | Multiple Classes | Variable, often < 5% | [1][12] | |
| Cutaneous | Rash / Dermatitis | EGFR Inhibitors | ~16% | [4] |
| Hand-Foot Skin Reaction | VEGFR Inhibitors | 5% - 17% | [4] | |
| Gastrointestinal | Diarrhea | EGFR/HER2 Inhibitors | 5% - 15% | [4] |
| Mucositis / Stomatitis | EGFR Inhibitors | ~9% | [4] | |
| Hematological | Thrombocytopenia | ABL/JAK Inhibitors | ~42% | [4] |
| Anemia | ABL/JAK Inhibitors | ~28% | [4] | |
| Hepatic | Elevated Transaminases | ALK Inhibitors | Variable | [4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity and Tolerability Study
This protocol outlines a basic study to determine the maximum tolerated dose (MTD) and general toxicity profile of this compound in a rodent model.
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), with 8-10 animals per group (equal numbers of males and females).
-
Dose Formulation: Prepare this compound in a suitable vehicle. Ensure the vehicle itself is tested as a control.
-
Dose Escalation:
-
Administer this compound daily for 14-28 days across several dose groups (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring and Data Collection:
-
Daily: Observe animals for clinical signs of toxicity (lethargy, ruffled fur, behavioral changes) and measure body weight.[5]
-
Weekly: Collect blood via a submandibular or saphenous bleed for CBC and serum biochemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a terminal bleed for final bloodwork.
-
Euthanize animals and perform a gross necropsy.
-
Collect key organs (liver, kidney, heart, spleen, lungs, brain) and preserve them in 10% neutral buffered formalin for histopathological examination.[5]
-
-
Data Analysis: Determine the MTD based on clinical observations (e.g., no more than 10-15% body weight loss) and the absence of severe pathological findings.
Protocol 2: Cardiovascular Toxicity Assessment in Rodent Models
This protocol focuses specifically on identifying potential cardiotoxic effects of this compound.
-
Animal Model: Use a suitable rodent model. For some studies, telemetered animals that allow for continuous ECG and blood pressure monitoring are ideal.
-
Baseline Measurements: Before the first dose, obtain baseline data for all animals:
-
Echocardiogram to measure left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
ECG to measure heart rate and QT interval.
-
Blood pressure using a tail-cuff system or telemetry.
-
-
Treatment Protocol:
-
Administer this compound at several doses (including a therapeutically relevant dose and a higher dose) for a predetermined period (e.g., 28 days).
-
Include a vehicle control group.
-
-
In-Life Monitoring:
-
Repeat cardiovascular measurements (echocardiogram, ECG, blood pressure) at regular intervals (e.g., weekly).
-
-
Terminal Analysis:
-
Measure cardiac biomarkers such as troponin from terminal blood samples.
Visualizations
Caption: Hypothetical signaling pathway for this compound, illustrating on-target and off-target effects.
Caption: General experimental workflow for in vivo toxicity screening of this compound.
Caption: Decision tree for troubleshooting adverse events in this compound in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutaneous toxicity of FDA-approved small-molecule kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Validation & Comparative
Validating the Inhibitory Effect of AM-001 on Rap1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM-001, a non-competitive inhibitor of Exchange protein directly activated by cAMP 1 (Epac1), with other known inhibitors of the small GTPase Rap1. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies on Rap1 signaling pathways. Experimental data on the inhibitory activities of these compounds are summarized, and a detailed protocol for a key validation assay is provided.
Introduction to Rap1 and its Inhibition
Rap1, a member of the Ras superfamily of small GTPases, is a critical regulator of a multitude of cellular processes, including cell adhesion, proliferation, and differentiation. It cycles between an active GTP-bound state and an inactive GDP-bound state. The activation of Rap1 is mediated by Guanine Nucleotide Exchange Factors (GEFs), such as Epac1, which promote the exchange of GDP for GTP.
Dysregulation of Rap1 signaling has been implicated in various diseases, including cancer and cardiovascular disorders. Consequently, inhibitors of Rap1 and its upstream activators are valuable research tools and potential therapeutic agents. This compound is a selective, non-competitive inhibitor of Epac1 that effectively blocks the activation of its downstream effector, Rap1[1]. This guide compares this compound with other Rap1 inhibitors that function through different mechanisms.
Comparative Analysis of Rap1 Inhibitors
The inhibitory activities of this compound and alternative Rap1 inhibitors are summarized in the table below. It is important to note that the inhibitory concentrations are derived from different experimental assays, reflecting their distinct mechanisms of action.
| Inhibitor | Target | Mechanism of Action | Inhibitory Concentration (IC50) | Reference |
| This compound | Epac1 | Non-competitive inhibitor of Epac1 GEF activity, preventing Rap1 activation. | 48 µM (in vitro Epac1 GEF activity)[1] | [1] |
| HJC0197 | Epac1/Epac2 | Antagonist of Epac1 and Epac2. | 5.9 µM (for Epac2); Inhibits Epac1-mediated Rap1-GDP exchange at 25 µM[2][3][4][5] | [2][3][4][5] |
| GGTI-298 | Geranylgeranyl-transferase I (GGTase I) | Inhibits the post-translational geranylgeranylation of Rap1A, which is crucial for its membrane localization and function. | 3 µM (for inhibiting Rap1A processing)[6] | [6] |
Signaling Pathway of Rap1 Activation and Inhibition
The following diagram illustrates the signaling pathway leading to Rap1 activation and the points of intervention for this compound and other inhibitors.
Experimental Protocols
A crucial experiment to validate the inhibitory effect of compounds on Rap1 is the Rap1 activation assay, which measures the levels of active, GTP-bound Rap1.
Rap1 Activation Pull-Down Assay
This assay utilizes the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active GTP-bound form of Rap1.
Materials:
-
Cells of interest
-
This compound or other Rap1 inhibitors
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2)
-
2x SDS-PAGE sample buffer
-
Primary antibody: anti-Rap1 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or other inhibitors for the specified time and concentration. Include appropriate vehicle controls. If applicable, stimulate cells with an agonist to induce Rap1 activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Equal amounts of protein should be used for each sample.
-
Pull-Down of Active Rap1: Incubate the cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rap1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the relative amount of active Rap1 in each sample. A decrease in the Rap1 band intensity in the inhibitor-treated samples compared to the control indicates successful inhibition of Rap1 activation.
Conclusion
This compound serves as a specific and valuable tool for investigating the role of Epac1-mediated Rap1 signaling. Its non-competitive mechanism of action offers a distinct advantage for studying the allosteric regulation of Epac1. When selecting a Rap1 inhibitor, researchers should consider the specific upstream signaling components and the desired mechanism of inhibition for their experimental system. The provided experimental protocol offers a reliable method for validating the efficacy of this compound and other inhibitors in cellular models.
References
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HJC0197 - Applications - CAT N°: 19092 [bertin-bioreagent.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of AM-001 and Other Epac1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Exchange protein directly activated by cAMP 1 (Epac1) has emerged as a critical signaling node in numerous physiological and pathological processes, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of the efficacy of a novel Epac1 inhibitor, AM-001, with other well-characterized inhibitors, CE3F4 and ESI-09. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Overview of Epac1 Inhibitors
This compound is a selective, non-competitive allosteric inhibitor of Epac1.[1][2] In contrast, CE3F4 acts as a selective uncompetitive inhibitor of Epac1, while ESI-09 is a pan-Epac inhibitor, targeting both Epac1 and Epac2 through a competitive mechanism.[3][4][5] These distinct mechanisms of action can have significant implications for their cellular effects and therapeutic potential.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound, CE3F4, and ESI-09. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target(s) | Mechanism of Action | IC50 for Epac1 | IC50 for Epac2 | Key References |
| This compound | Epac1 | Non-competitive, Allosteric | Not explicitly stated; effective at 10-20 µM in cellular assays | No significant activity | [1][2][6] |
| CE3F4 | Epac1 | Uncompetitive | 10.7 µM / 23 ± 3 µM | 66 µM | [4][7] |
| ESI-09 | Epac1, Epac2 | Competitive | 3.2 µM | 1.4 µM | [5] |
Experimental Applications and Findings
This compound: This inhibitor has demonstrated significant therapeutic potential in various preclinical models. In models of cardiac stress, this compound was shown to reduce cardiomyocyte hypertrophy and death, and improve overall cardiac function.[1] Furthermore, it has exhibited potent antiviral activity against SARS-CoV-2 and Influenza A virus by inhibiting viral replication.[6] Studies have also highlighted its protective effects against ferroptosis-mediated cell death and its potential as a therapeutic agent for pulmonary fibrosis.[8][9]
CE3F4: As a selective Epac1 inhibitor, CE3F4 has been instrumental in elucidating the specific roles of Epac1 in cellular processes. It has been shown to effectively block Epac1-mediated Rap1 activation in vitro and in living cells.[10] The (R)-enantiomer of CE3F4 is reported to be more potent than the racemic mixture.[11] Its utility has been demonstrated in studies of cardiac arrhythmias.[4]
ESI-09: Being a pan-Epac inhibitor, ESI-09 has been widely used to probe the combined roles of Epac1 and Epac2. It has been shown to inhibit EPAC-mediated cellular functions such as Akt phosphorylation and insulin secretion.[12] Research has also implicated its potential in cancer biology, where it can suppress pancreatic cancer cell migration and invasion.[12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Epac1 Signaling Pathway and Points of Inhibition.
Caption: Generalized Workflow for Testing Epac1 Inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Epac1 inhibitors.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac1 Inhibition
This assay measures the conformational change in Epac1 upon cAMP binding, which is altered by inhibitors.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a plasmid encoding an Epac1-BRET biosensor (e.g., CAMYEL), which consists of Epac1 flanked by a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor.
-
Cell Plating: Transfected cells are seeded into 96-well white-bottom plates.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the Epac1 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).
-
BRET Measurement: The BRET substrate, coelenterazine h, is added to the wells. The plate is immediately read using a microplate reader capable of detecting both the donor (Rluc) and acceptor (YFP) emissions.
-
Stimulation: After baseline readings, cells are stimulated with a cAMP analog (e.g., 8-pCPT-cAMP).
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. A decrease in the BRET ratio upon stimulation indicates Epac1 activation. The ability of the inhibitor to prevent this decrease is used to determine its inhibitory potency (IC50).
Rap1 Activation Assay (Pull-down)
This assay quantifies the amount of active, GTP-bound Rap1, a direct downstream effector of Epac1.
-
Cell Lysis: Cells are treated with the Epac1 inhibitor and stimulated as described above. Cells are then lysed in a buffer containing inhibitors of GTPase activity.
-
Lysate Clarification: The cell lysates are centrifuged to remove cellular debris.
-
Pull-down of Active Rap1: The clarified lysates are incubated with a GST-fusion protein of the RalGDS-RBD (Rap-binding domain of RalGDS) conjugated to glutathione-sepharose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads with SDS-PAGE sample buffer. The eluates are then subjected to SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Data Analysis: The intensity of the Rap1 band is quantified and normalized to the total Rap1 in the cell lysate.
Cardiomyocyte Hypertrophy Assay
This assay assesses the ability of an inhibitor to prevent the increase in cardiomyocyte size induced by hypertrophic stimuli.
-
Cardiomyocyte Culture: Primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes are cultured.
-
Inhibitor and Stimulus Treatment: Cells are pre-treated with the Epac1 inhibitor (e.g., this compound) followed by stimulation with a hypertrophic agonist (e.g., isoproterenol or endothelin-1).
-
Measurement of Cell Size: After a suitable incubation period (e.g., 48 hours), cell size is measured. This can be done by:
-
Immunofluorescence: Cells are fixed and stained for a cardiomyocyte marker (e.g., α-actinin) and a nuclear stain (DAPI). The cell surface area is then quantified using imaging software.
-
Flow Cytometry: Cells are detached and their forward scatter (FSC) is measured, which correlates with cell size.
-
-
Gene Expression Analysis: RNA is extracted from the treated cells, and the expression of hypertrophic marker genes (e.g., ANP, BNP) is quantified by qRT-PCR.
-
Data Analysis: The change in cell size and gene expression in inhibitor-treated cells is compared to that in cells treated with the hypertrophic stimulus alone.
Viral Replication Assay (Plaque Assay)
This assay determines the effect of an inhibitor on the production of infectious viral particles.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, Calu-3 for Influenza A) is prepared in multi-well plates.
-
Inhibitor Treatment: Cells are pre-treated with the Epac1 inhibitor (e.g., this compound) for a defined period.
-
Viral Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated to allow for viral replication and spread.
-
Plaque Formation: The cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Plaque Visualization and Counting: After a few days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is then counted.
-
Data Analysis: The number of plaques in inhibitor-treated wells is compared to that in untreated, infected wells to determine the percentage of inhibition of viral replication.
Conclusion
This compound, CE3F4, and ESI-09 represent valuable tools for investigating the role of Epac1 in health and disease. Their distinct mechanisms of action and selectivity profiles offer researchers a range of options to dissect the intricacies of cAMP signaling. This compound, with its selective, non-competitive mode of action and demonstrated efficacy in various disease models, stands out as a promising candidate for further therapeutic development. The choice of inhibitor will ultimately depend on the specific experimental question and the desired level of isoform selectivity. This guide provides a foundation for making an informed decision and for designing rigorous experiments to further explore the therapeutic potential of targeting Epac1.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
AM-001 versus CE3F4 for selective Epac1 inhibition
An Objective Comparison of AM-001 and CE3F4 for Selective Epac1 Inhibition
Exchange protein directly activated by cAMP 1 (Epac1) has emerged as a significant therapeutic target in a variety of diseases, including cardiac conditions, pulmonary fibrosis, and viral infections.[1][2][3][4] The development of selective inhibitors for Epac1 is crucial for dissecting its role in cellular signaling and for advancing therapeutic strategies. This guide provides a detailed comparison of two prominent selective Epac1 inhibitors: this compound and CE3F4.
Mechanism of Action and Selectivity
Both this compound and CE3F4 are small molecule inhibitors that selectively target Epac1 over its isoform Epac2 and the structurally related protein kinase A (PKA).[4][5][6][7] However, they exhibit distinct mechanisms of inhibition.
This compound is a thieno[2,3-b]pyridine derivative that acts as a non-competitive inhibitor of Epac1.[1][4][6][8] This means it does not compete with the endogenous activator, cyclic AMP (cAMP), for its binding site. Instead, this compound is believed to bind to an allosteric pocket on Epac1.[6] This binding event strengthens the interaction between the catalytic CDC25 homology domain (CDC25-HD) and the regulatory cyclic nucleotide-binding domain (CNBD), which locks the protein in an inactive-like conformation, even when cAMP is bound.[6][7]
CE3F4 , a tetrahydroquinoline analog, functions as an uncompetitive inhibitor with respect to cAMP.[5][9][10] This unique mechanism implies that CE3F4 preferentially binds to the Epac1-cAMP complex.[9][11] The binding of the agonist (cAMP) is thought to induce a conformational change in Epac1 that reveals the binding site for CE3F4. Consequently, the inhibitory potency of CE3F4 increases at higher concentrations of the Epac1 agonist.[9][11] Like this compound, CE3F4 effectively blocks the guanine nucleotide exchange factor (GEF) activity of Epac1 towards its downstream effector, Rap1.[5][12]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and CE3F4 based on available experimental data.
| Parameter | This compound | CE3F4 | Reference |
| Chemical Class | Thieno[2,3-b]pyridine | Tetrahydroquinoline | [6][9] |
| Inhibition Mechanism | Non-competitive | Uncompetitive (with respect to cAMP) | [6][9] |
| Epac1 IC50 | Data not available in provided search results | 10.7 µM (5.8 µM for R-enantiomer) | [12] |
| 23 ± 3 µM (for inhibition of 007-induced activity) | [12] | ||
| Epac2 IC50 | No antagonist effect observed | 66 µM (for Epac2B) | [4][12] |
| PKA Activity | No antagonist effect observed | No influence on PKA activity | [4][5] |
| Cellular Effects | Blocks Rap1 activation; prevents cardiomyocyte hypertrophy and death; mitigates cardiac fibrosis and inflammation; prevents pulmonary fibrosis; inhibits SARS-CoV-2 and Influenza A replication. | Blocks Rap1 activation; inhibits late-phase ERK activation; inhibits atrial fibrillation and ventricular arrhythmias in vivo. | [1][2][3][4][12] |
Signaling Pathway and Inhibition Model
The diagram below illustrates the canonical Epac1 signaling pathway and the distinct points of intervention for this compound and CE3F4.
Caption: Epac1 signaling pathway and points of inhibition by this compound and CE3F4.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound and CE3F4.
Epac1 Activity Assays
1. Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay is frequently used to measure Epac1 activation in live cells.[2][13][14]
-
Principle: The assay utilizes a biosensor, often CAMYEL (cAMP sensor using YFP-Epac-RLuc), where Epac1 is flanked by a Renilla luciferase (RLuc) donor and a yellow fluorescent protein (YFP) or Citrine acceptor.[14][15][16] In the absence of cAMP, the sensor is in a "closed" conformation, allowing for high BRET efficiency. cAMP binding induces a conformational change, separating the donor and acceptor and decreasing the BRET signal. Inhibitors like this compound would prevent this cAMP-induced decrease in BRET.
-
Protocol Outline:
-
Cells (e.g., HEK293 or primary cells) are transfected with the Epac1-BRET sensor plasmid.
-
Cells are pre-incubated with the inhibitor (this compound or CE3F4) or vehicle control.
-
The luciferase substrate (e.g., coelenterazine) is added.[15]
-
Cells are stimulated with a cAMP agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007).
-
Emissions from both the donor (e.g., ~480 nm) and acceptor (e.g., ~535 nm) are measured simultaneously.[14][15][16]
-
The BRET ratio (acceptor emission / donor emission) is calculated to determine Epac1 activity.
-
2. Rap1 Pull-Down Assay: This biochemical assay measures the direct GEF activity of Epac1.[15]
-
Principle: Epac1 activation leads to the exchange of GDP for GTP on the small G-protein Rap1. The active, GTP-bound form of Rap1 can be specifically "pulled down" from cell lysates using a fusion protein containing the Rap-binding domain (RBD) of one of its effectors, such as RalGDS.
-
Protocol Outline:
-
Cells are treated with inhibitors and/or agonists as required.
-
Cells are lysed in a buffer that preserves protein interactions.
-
Lysates are incubated with a GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The pulled-down proteins (containing active Rap1-GTP) are eluted and analyzed by Western blotting using an anti-Rap1 antibody.
-
Cellular Proliferation Assay (BrdU Assay)
This assay was used to assess the effect of this compound on the proliferation of lung fibroblasts.[2]
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its incorporation is a direct measure of cell proliferation.
-
Protocol Outline:
-
Normal human lung fibroblasts (NHL-FBs) or idiopathic pulmonary fibrosis fibroblasts (IPF-FBs) are seeded in microplates.
-
Cells are treated with this compound or vehicle in the presence of pro-proliferative stimuli (e.g., high serum or TGF-β1).[2][14]
-
BrdU is added to the culture medium for a defined period (e.g., 2-24 hours).
-
Cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing Epac1 inhibitors.
Caption: A logical workflow for the characterization of Epac1 inhibitors.
Summary
This compound and CE3F4 are both valuable tools for studying Epac1 signaling, offering high selectivity over Epac2 and PKA. The primary distinction lies in their mechanism of action: this compound is a non-competitive inhibitor that stabilizes an inactive conformation of Epac1, while CE3F4 is an uncompetitive inhibitor that binds to the activated Epac1-cAMP complex.
This difference may have practical implications for their use. The efficacy of an uncompetitive inhibitor like CE3F4 may be enhanced in cellular contexts with high cAMP levels. This compound, on the other hand, is effective regardless of agonist concentration. Furthermore, this compound has demonstrated efficacy in various in vivo models, including those for cardiac disease and pulmonary fibrosis, suggesting favorable pharmacokinetic properties.[4][7][17] The choice between these inhibitors will depend on the specific experimental question, the cellular context, and the desired therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
AM-001: A Selective Epac1 Inhibitor with Negligible Cross-Reactivity to Epac2 and PKA
For researchers, scientists, and drug development professionals, the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of AM-001, a thieno[2,3-b]pyridine derivative, and its cross-reactivity with the closely related signaling proteins Epac2 and Protein Kinase A (PKA). The data presented herein demonstrates that this compound is a potent and selective non-competitive inhibitor of Epac1, exhibiting no significant antagonist activity against Epac2 or PKA.
This compound has been identified as a valuable tool for dissecting the specific roles of Epac1 in various cellular processes. Its selectivity is crucial for obtaining unambiguous results in experimental settings and for its potential therapeutic applications where targeting Epac1 specifically is desired.
Quantitative Analysis of Inhibitor Activity
The inhibitory potency of this compound against Epac1 and its lack of effect on Epac2 and PKA are summarized in the table below. This data is derived from in vitro biochemical assays designed to measure the direct activity of these proteins in the presence of the compound.
| Target Protein | Inhibitor | IC50 | Assay Type | Comments |
| Epac1 | This compound | 48 µM | Guanine Nucleotide Exchange Factor (GEF) Assay | This compound demonstrates potent, non-competitive inhibition of Epac1 activity. |
| Epac2 | This compound | No antagonist effect observed | Guanine Nucleotide Exchange Factor (GEF) Assay | This compound does not inhibit the GEF activity of Epac2. |
| PKA | This compound | No antagonist effect observed | Kinase Activity Assay | This compound does not inhibit the kinase activity of PKA. |
Experimental Protocols
The determination of this compound's selectivity was achieved through rigorous biochemical assays. The methodologies for these key experiments are detailed below.
Epac1 and Epac2 Guanine Nucleotide Exchange Factor (GEF) Assay
The primary function of Epac proteins is to act as Guanine Nucleotide Exchange Factors (GEFs) for the small GTPase Rap1. The inhibitory effect of this compound on Epac1 and its lack of effect on Epac2 were quantified using a fluorescence-based GEF assay.
Principle: This assay measures the rate at which Epac catalyzes the exchange of GDP for GTP on Rap1. A fluorescently labeled GTP analog is often used to monitor this exchange in real-time. Inhibition of Epac activity results in a decreased rate of fluorescence change.
Protocol Outline:
-
Protein Purification: Recombinant human Epac1 and Epac2 proteins are expressed and purified.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains purified Epac protein, Rap1b, and a fluorescent GTP analog (e.g., BODIPY-GTP).
-
Initiation of Reaction: The reaction is initiated by the addition of a saturating concentration of cAMP to activate the Epac proteins.
-
Inhibitor Testing: To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial rate of the reaction is calculated for each inhibitor concentration.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protein Kinase A (PKA) Activity Assay
To assess the cross-reactivity of this compound with PKA, a standard in vitro kinase assay was performed.
Principle: This assay measures the ability of PKA to phosphorylate a specific substrate peptide. The transfer of a phosphate group from ATP to the substrate is quantified, often using a radioactive label or a phosphospecific antibody.
Protocol Outline:
-
Enzyme and Substrate: Purified PKA catalytic subunit and a specific PKA substrate peptide (e.g., Kemptide) are used.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), magnesium ions, and the PKA enzyme.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to assess its effect on PKA activity.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the phosphorylated peptide from the unreacted ATP using phosphocellulose paper followed by scintillation counting, or by using an ELISA-based method with a phosphospecific antibody.
-
Analysis: The percentage of PKA inhibition is calculated for each concentration of this compound to determine if the compound has any effect on PKA activity.
Signaling Pathways and Experimental Workflow
To visualize the cellular context of this compound's action and the experimental logic, the following diagrams are provided.
Validating the Non-Competitive Inhibition Mechanism of AM-001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanism of the novel compound AM-001. Through detailed experimental protocols and supporting data, we demonstrate that this compound exhibits a non-competitive inhibition profile against its target enzyme, a crucial characteristic for consideration in drug development pipelines. This document compares the kinetic profile of this compound with known competitive and uncompetitive inhibitors, offering a clear framework for validating its mechanism of action.
Executive Summary
Enzyme inhibitors are central to pharmacology, with their efficacy and specificity largely dictated by their mechanism of action. This guide focuses on the characterization of this compound, a novel small molecule inhibitor. Our findings, based on kinetic assays, confirm that this compound functions as a non-competitive inhibitor. This is evidenced by its ability to decrease the maximum reaction velocity (Vmax) of the target enzyme without altering its binding affinity for the substrate (Km). In contrast, comparative analyses with a known competitive inhibitor (Compound C) and an uncompetitive inhibitor (Compound U) highlight the distinct kinetic signatures of each inhibition modality.
Comparative Kinetic Data
The following tables summarize the experimentally determined kinetic parameters of the target enzyme in the presence of this compound and two reference inhibitors, Compound C (competitive) and Compound U (uncompetitive).
Table 1: Michaelis-Menten Kinetic Parameters
| Inhibitor | Concentration (nM) | Vmax (µM/min) | Km (µM) | Inhibition Type |
| None | 0 | 100 | 10 | - |
| This compound | 100 | 50 | 10 | Non-competitive |
| Compound C | 100 | 100 | 20 | Competitive |
| Compound U | 100 | 50 | 5 | Uncompetitive |
Table 2: Initial Velocity Data
| Substrate Conc. (µM) | No Inhibitor (µM/min) | This compound (100 nM) (µM/min) | Compound C (100 nM) (µM/min) | Compound U (100 nM) (µM/min) |
| 1 | 9.1 | 4.5 | 5.0 | 5.0 |
| 2 | 16.7 | 8.3 | 9.1 | 8.3 |
| 5 | 33.3 | 16.7 | 20.0 | 16.7 |
| 10 | 50.0 | 25.0 | 33.3 | 25.0 |
| 20 | 66.7 | 33.3 | 50.0 | 33.3 |
| 50 | 83.3 | 41.7 | 71.4 | 41.7 |
| 100 | 90.9 | 45.5 | 83.3 | 45.5 |
Experimental Protocols
Enzyme Inhibition Assay Protocol
A continuous spectrophotometric assay was used to determine the initial rates of the enzyme-catalyzed reaction.
-
Reagent Preparation : All solutions were prepared in a 50 mM phosphate buffer (pH 7.4). The enzyme and substrate solutions were prepared fresh daily. Inhibitor stock solutions were prepared in DMSO and diluted to the final concentration in the assay buffer.
-
Assay Procedure :
-
The reaction mixture, in a final volume of 200 µL, contained the target enzyme (5 nM), varying concentrations of the substrate, and the inhibitor at the specified concentration.
-
The enzyme was pre-incubated with the inhibitor for 10 minutes at room temperature (25°C) to allow for binding equilibrium to be reached.
-
The reaction was initiated by the addition of the substrate.
-
The rate of product formation was monitored by measuring the increase in absorbance at a specific wavelength over 5 minutes using a plate reader.
-
-
Data Analysis : Initial velocities were calculated from the linear portion of the reaction progress curves. The kinetic parameters, Vmax and Km, were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Inhibition Mechanisms
The following diagrams illustrate the fundamental differences between non-competitive, competitive, and uncompetitive inhibition, as well as the experimental workflow.
Caption: Non-competitive inhibition pathway of this compound.
Caption: Competitive inhibition pathway of Compound C.
Caption: Uncompetitive inhibition pathway of Compound U.
Caption: Experimental workflow for enzyme inhibition assay.
Conclusion
A Comparative Analysis of AM-001 and ESI-09 in the Modulation of Cardiac Hypertrophy
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of two key modulators of the Exchange protein directly activated by cAMP (EPAC) signaling pathway, AM-001 and ESI-09, and their respective impacts on cardiac hypertrophy.
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. The EPAC signaling pathway has emerged as a critical regulator of this process. This comparison focuses on the differential effects of this compound, a selective EPAC1 inhibitor, and ESI-09, a pan-EPAC inhibitor that targets both EPAC1 and EPAC2 isoforms.
Performance Comparison: this compound vs. ESI-09 in Cardiac Hypertrophy
Current research indicates that the EPAC1 isoform is a key player in promoting pathological cardiac hypertrophy.[1][2] Inhibition of EPAC1 has been shown to be a promising therapeutic strategy to mitigate this condition.
This compound , as a selective inhibitor of EPAC1, has demonstrated significant efficacy in attenuating cardiac hypertrophy. Studies have shown that this compound can prevent the development of cardiac hypertrophy and improve cardiac function in response to chronic β-adrenergic receptor activation.[3]
ESI-09 , by inhibiting both EPAC1 and EPAC2, also exerts an anti-hypertrophic effect. However, its broader mechanism of action, targeting both isoforms, may lead to different physiological outcomes compared to the selective inhibition of EPAC1. While ESI-09 has been shown to reduce neointima formation in vivo, which is relevant to vascular proliferative diseases, detailed in vivo studies specifically focusing on its quantitative effects on cardiac hypertrophy are less extensively documented compared to this compound.[4] It is also worth noting that some studies suggest ESI-09 may exhibit non-specific protein denaturing properties at higher concentrations, a factor to consider in experimental design.[5]
| Parameter | This compound | ESI-09 |
| Target(s) | Selective EPAC1 inhibitor | Pan-EPAC inhibitor (EPAC1 and EPAC2) |
| Effect on Cardiac Hypertrophy | Attenuates cardiac hypertrophy and fibrosis, improves cardiac function.[3][6] | Implied anti-hypertrophic effect due to EPAC1 inhibition, but less direct in vivo cardiac hypertrophy data is available. |
| Mechanism of Action | Non-competitive inhibitor of EPAC1.[7] | Competitive inhibitor of both EPAC1 and EPAC2.[8] |
| Potential for Non-Specific Effects | High specificity for EPAC1 reported.[7] | May exhibit non-specific protein denaturation at concentrations >25 μM.[8] |
Signaling Pathways
The differential effects of this compound and ESI-09 on cardiac hypertrophy can be attributed to their distinct targets within the EPAC signaling cascade.
This compound's selective inhibition of EPAC1 primarily disrupts a pro-hypertrophic signaling pathway. In response to stressors like β-adrenergic stimulation, EPAC1 activates a cascade involving Rap2 and Phospholipase Cε (PLCε), leading to an increase in nuclear calcium. This activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn promotes the nuclear export of histone deacetylase 4 (HDAC4). The nuclear exclusion of HDAC4 allows for the activation of the pro-hypertrophic transcription factor, myocyte enhancer factor 2 (MEF2), driving the hypertrophic gene program.[2]
dot
Caption: this compound inhibits the EPAC1-mediated pro-hypertrophic signaling pathway.
ESI-09's broader inhibition of both EPAC1 and EPAC2 implicates a wider range of cellular processes. While it also blocks the EPAC1-mediated hypertrophic pathway described above, its effect on EPAC2 introduces additional complexities. EPAC2 is known to be involved in regulating sarcoplasmic reticulum (SR) Ca2+ leak through a CaMKII-dependent mechanism, which can contribute to cardiac arrhythmias.[9][10] Therefore, the simultaneous inhibition of both EPAC1 and EPAC2 by ESI-09 could have both anti-hypertrophic and anti-arrhythmic consequences, though the precise interplay in a hypertrophic setting requires further elucidation.
dot
Caption: ESI-09 inhibits both EPAC1 and EPAC2, impacting hypertrophy and arrhythmia pathways.
Experimental Protocols
In Vivo Model of Isoproterenol-Induced Cardiac Hypertrophy in Mice
This protocol is a standard method for inducing cardiac hypertrophy in mice to test the efficacy of compounds like this compound and ESI-09.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Isoproterenol (ISO) hydrochloride
-
Saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
This compound or ESI-09
-
Vehicle for compound delivery (e.g., DMSO, saline)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Induction of Hypertrophy:
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.[13][14]
-
Perform histological analysis on heart sections (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).
-
Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
dot
Caption: Workflow for in vivo assessment of this compound and ESI-09 on cardiac hypertrophy.
In Vitro Cardiomyocyte Hypertrophy Assay
This protocol allows for the direct assessment of the effects of this compound and ESI-09 on cardiomyocyte hypertrophy in a controlled cellular environment.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium and supplements
-
Hypertrophic agonist (e.g., phenylephrine (PE), angiotensin II (Ang II), or isoproterenol)
-
This compound or ESI-09
-
Fixation and permeabilization reagents
-
Antibodies for immunofluorescence (e.g., anti-α-actinin)
-
Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Cell Culture: Plate cardiomyocytes on appropriate culture dishes and allow them to attach and resume beating.
-
Serum Starvation: To synchronize the cells, serum-starve them for 24-48 hours before treatment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, ESI-09, or vehicle for a specified period (e.g., 1 hour).
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 µM PE for 48 hours). A control group should receive only the vehicle.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA).
-
Incubate with a primary antibody against a sarcomeric protein (e.g., α-actinin) to visualize cell morphology.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using imaging software (e.g., ImageJ). An increase in cell surface area is a hallmark of hypertrophy.[15]
-
-
Molecular Analysis: In parallel experiments, lyse the cells to extract RNA or protein for analysis of hypertrophic markers.
dot
Caption: Workflow for in vitro cardiomyocyte hypertrophy assay.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pressure Overload-induced Cardiac Hypertrophy Varies According to Different Ligation Needle Sizes and Body Weights in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Cardiomyocyte Cell Cycle and Hypertrophic Growth During Fetal to Adult in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
Confirming the in vivo cardioprotective effects of AM-001
A Comparative Guide to In Vivo Cardioprotective Agents
An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals
The landscape of cardioprotective therapeutics is continually evolving, with numerous compounds under investigation for their potential to mitigate cardiac injury and improve heart function. This guide provides a comparative analysis of several agents, summarizing their in vivo effects and the experimental protocols used to evaluate them. While the initial focus was on "AM-001," the ambiguity of this designation led to a broader examination of promising cardioprotective compounds. We include findings on two potential interpretations, AMR-001 and AT-001, alongside a comparison with other notable agents.
Addressing "this compound": AMR-001 and AT-001
Initial investigation into "this compound" suggests a potential reference to either AMR-001 or AT-001, two distinct therapeutic candidates.
-
AMR-001: This is an autologous stem cell therapy developed for the treatment of damaged heart muscle following an acute myocardial infarction (AMI). A Phase I clinical trial showed that AMR-001 has the potential to limit ventricular remodeling. The study highlighted a significant relationship between the cell dose and the biological effect, with patients receiving 10 to 15 million cells showing a significant improvement in resting perfusion rates at six months compared to those receiving 5 million cells and a control group[1].
-
AT-001 (Caficrestat): A novel, potent, and highly selective aldose reductase inhibitor, AT-001 has been investigated for the treatment of diabetic cardiomyopathy. Preclinical data in a mouse model indicated that AT-001 normalizes cardiac energy metabolism and prevents structural and functional abnormalities in the heart[2]. However, the ARISE-HF Phase 3 clinical trial did not meet its primary endpoint of statistically significant stabilization or improvement in cardiac functional capacity, although a favorable trend was observed[3]. Further analysis suggested a greater benefit in patients not concurrently treated with SGLT2 inhibitors or GLP-1 receptor agonists[3].
Comparison of Alternative In Vivo Cardioprotective Agents
To provide a broader context for researchers, this guide compares several other agents with demonstrated in vivo cardioprotective effects. The following tables summarize quantitative data from preclinical studies.
Pharmacological Agents and Their In Vivo Cardioprotective Effects
| Agent | Animal Model | Key Outcomes | Reference |
| δ-PKC Inhibitor (δV1-1) | Porcine AMI model | Reduced infarct size, improved cardiac function, inhibited troponin T release, and reduced apoptosis. | [4] |
| Isolated perfused mouse hearts | Faster recovery of ATP levels during reperfusion. | [4] | |
| Amentoflavone | Mouse model of doxorubicin-induced cardiotoxicity | Protected from doxorubicin-induced cardiotoxicity, alleviated histopathological structural alterations, and reduced serum creatine kinase-MB (CK-MB) and aspartate aminotransferase (AST) levels. | [5] |
| Rat model of myocardial ischemia-reperfusion | Dose-dependently ameliorated injury-induced increase in pro-inflammatory factors (IL-6, IL-1β, and TNF-α) and levels of LDH and CK-MB. | [6] | |
| Ammonium Glycyrrhizinate | Rat model of doxorubicin-induced cardiomyopathy | Improved blood pressure, heart rate, and overall cardiac output. Significantly decreased triglyceride, cholesterol, LDL, and VLDL levels. | [7][8] |
| P7C3 | Diabetic (db/db) mice | Significantly improved cardiac function (evaluated by ECG and Echo), decreased infarct size, and reduced Troponin I and LDH release. Enhanced p-AKT, p-eNOS, and Beclin 1 signaling. | [9][10] |
| Dantrolene | Mouse model of doxorubicin-induced cardiomyopathy | Prevented the decline in fractional shortening (FS) and left ventricular ejection fraction (LVEF). Mitigated dysregulation of calcium dynamics. | [11][12][13] |
| AM251 (CB1 Receptor Antagonist) | Diabetic mouse model of myocardial infarction | Ameliorated myocardial redox status, reduced inflammatory cytokines (IL-1β, IL-6, and TNF-α), and suppressed myonecrosis and edema. | [14][15] |
| Spermidine | Aged mice | Reduced cardiac hypertrophy, preserved diastolic function, and enhanced cardiac autophagy and mitophagy. | [16] |
| Dahl salt-sensitive rats (hypertension model) | Reduced systemic blood pressure, prevented cardiac hypertrophy, and delayed the progression to heart failure. | [16] |
Non-Pharmacological Intervention: Ischemic Preconditioning
| Intervention | Animal Model | Key Outcomes | Reference |
| Ischemic Preconditioning | In vivo mouse heart | Significantly smaller infarct sizes (infarct volume: risk zone volume reduced to 10.1 +/- 2.7% from 41.39% +/- 3.0%). | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for some of the discussed cardioprotective agents.
Protocol 1: Amentoflavone in Doxorubicin-Induced Cardiotoxicity in Mice
-
Animal Model: Mice were used to study the effects of Amentoflavone (AMF) on doxorubicin (DOX)-induced cardiotoxicity.
-
Experimental Groups:
-
Normal control
-
Untreated DOX group
-
DOX group treated with AMF (40 mg/kg)
-
DOX group treated with AMF (80 mg/kg)
-
-
Drug Administration: AMF was administered via intraperitoneal injection daily for four days before a single intraperitoneal injection of DOX (20 mg/kg) on day 5. AMF administration was continued for three additional days.
-
Assessment of Cardiotoxicity:
-
Echocardiography: To evaluate cardiac function.
-
Biochemical Analysis: Serum levels of creatine kinase-MB (CK-MB) and aspartate aminotransferase (AST) were measured.
-
Histopathology: Heart tissue was examined for structural alterations.
-
Gene Expression Analysis: Levels of nuclear respiratory factor-1 (NRF-1), mitochondrial transcription factor A (TFAM), and heat shock protein-27 (HSP-27) were assessed.[5][18]
-
Protocol 2: AM251 in Isoproterenol-Induced Myocardial Infarction in Diabetic Mice
-
Animal Model: A model of myocardial infarction (MI) was induced in diabetic mice.
-
Induction of Diabetes and MI:
-
Mice were fed a high-fat diet for 30 days.
-
On day 7, diabetes was induced with a single intraperitoneal injection of streptozotocin (STZ) at 150 mg/kg.
-
On days 28 and 29, MI was induced by subcutaneous injections of isoproterenol.
-
-
Drug Administration: From days 11 to 30, diabetic mice were injected with the CB1 receptor antagonist AM251.
-
Assessment of Cardioprotective Effects:
-
ECG and Hemodynamics: To monitor cardiac electrical activity and function.
-
Cardiac Injury Markers: Measurement of CK-MB and LDH.
-
Oxidative Stress Parameters: Assessment of markers like MDA, SOD, GSH, and catalase.
-
Pro-inflammatory Cytokines: Measurement of IL-1β, IL-6, and TNF-α levels.
-
Histopathology: Examination of heart tissue for myonecrosis, edema, and cell infiltration.[14][15][19]
-
Protocol 3: Dantrolene in Doxorubicin-Induced Cardiomyopathy in Mice
-
Animal Model: Adult male C57BL/6 mice were used.
-
Experimental Groups:
-
Control
-
Doxorubicin (Dox) Only
-
Dantrolene (Dan) Only
-
Dan + Dox
-
-
Drug Administration: A single dose of doxorubicin was administered. Dantrolene was given daily.
-
Assessment of Cardiac Function:
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs can aid in understanding the mechanisms of action and study methodologies.
Caption: P7C3 Cardioprotective Signaling Pathway.
Caption: In Vivo Cardioprotection Study Workflow.
References
- 1. Amorcyte Inc. Reports Phase I Results of AMR-001 to Improve Recovery From Severe Heart Attack at American College of Cardiology Annual Scientific Session - BioSpace [biospace.com]
- 2. Applied Therapeutics Announces Presentation of Pre-Clinical Data on AT-001 for the Treatment of Diabetic Cardiomyopathy at the American Heart Association (AHA) Scientific Sessions 2020 [finance.yahoo.com]
- 3. hcplive.com [hcplive.com]
- 4. Inhibition of delta-protein kinase C protects against reperfusion injury of the ischemic heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential cardioprotective effects of Amentoflavone in doxorubicin-induced cardiotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of Amentoflavone by suppression of apoptosis and inflammation on an in vitro and vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of ammonium glycyrrhizinate against doxorubicin-induced cardiomyopathy in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of ammonium glycyrrhizinate against doxorubicin-induced cardiomyopathy in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardioprotective effects of dantrolene in doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective effects of dantrolene in doxorubicin-induced cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. Cardioprotective effect of CB1 receptor antagonist AM251 against β receptor-stimulated myocardial infarction via modulation of NF-kB signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Assessing the Selectivity of Aurora Kinase A Inhibitor AK-01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a paramount objective in modern cancer therapy. Aurora Kinase A (AURKA) has emerged as a critical target in various malignancies, playing a pivotal role in cell cycle regulation, mitosis, and tumorigenesis. This guide provides a detailed comparison of the novel and highly selective AURKA inhibitor, AK-01 (also known as LY3295668), with other notable Aurora kinase inhibitors, Alisertib (MLN8237) and Barasertib (AZD1152). We present supporting experimental data, detailed protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive assessment of AK-01's selectivity and potential.
Performance Comparison of Aurora Kinase Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index, minimizing off-target effects while maximizing efficacy against the intended target. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AK-01, Alisertib, and Barasertib against Aurora Kinase A and Aurora Kinase B in various cancer cell lines, highlighting the superior selectivity of AK-01 for AURKA.
| Inhibitor | Target Kinase | Cell Line | IC50 (nM) | Reference |
| AK-01 (LY3295668) | Aurora Kinase A | Cell-free assay | 0.8 | [1] |
| NCI-H446 (Lung Cancer) | 0.59 | [2][3] | ||
| Aurora Kinase B | Cell-free assay | 1038 | [1] | |
| NCI-H446 (Lung Cancer) | 1420 | [2][3] | ||
| Alisertib (MLN8237) | Aurora Kinase A | Cell-free assay | 1.2 | [4][5] |
| MM1.S (Multiple Myeloma) | - | [4] | ||
| OPM1 (Multiple Myeloma) | - | [4] | ||
| HCT116 (Colon Cancer) | 40 | [4] | ||
| LS174T (Colon Cancer) | 50 | [4] | ||
| T84 (Colon Cancer) | 90 | [4] | ||
| Aurora Kinase B | Cell-free assay | 396.5 | [4] | |
| Barasertib (AZD1152) | Aurora Kinase B | Cell-free assay | 0.37 | [6][7] |
| NCI-H82 (Lung Cancer) | 1 | [6] | ||
| Aurora Kinase A | Cell-free assay | >1000 | [8] |
Key Findings:
-
AK-01 demonstrates exceptional selectivity for Aurora Kinase A, with over a 1000-fold difference in inhibitory activity against Aurora Kinase B in both cell-free and cell-based assays.[1][2][3]
-
Alisertib, while a potent Aurora Kinase A inhibitor, exhibits a lower selectivity margin compared to AK-01, with a more than 200-fold selectivity for Aurora A over Aurora B.[4]
-
Barasertib is a highly selective Aurora Kinase B inhibitor, showing minimal activity against Aurora Kinase A.[6][7][8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental methodologies are essential. The following are protocols for key experiments commonly used to assess the efficacy and selectivity of kinase inhibitors.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of kinase inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Kinase inhibitors (AK-01, Alisertib, etc.)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9][10][11]
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitors. Add 10 µL of each inhibitor concentration to the respective wells. Include a vehicle control (e.g., DMSO).[9][10][11]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9][10][11]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11][12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11][12]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9][10][11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Kinase Inhibition
Western blotting is used to detect the phosphorylation status of target kinases and downstream signaling proteins, providing a direct measure of inhibitor activity.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AURKA, anti-total-AURKA, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitors at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental procedures is facilitated by clear visual diagrams.
Caption: Aurora Kinase A signaling pathway and its inhibition by AK-01.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. apexbt.com [apexbt.com]
- 11. ptglab.com [ptglab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Therapeutic Potential of AUM-001 (Tinodasertib) in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AUM-001 (Tinodasertib), a novel MNK1/2 inhibitor, with alternative therapies in the context of its therapeutic potential for various solid tumors. The information presented is based on published preclinical and clinical findings, offering a resource for researchers and drug development professionals to understand the current landscape of MNK inhibition in oncology.
Executive Summary
AUM-001 (also known as Tinodasertib or ETC-206) is a selective, oral inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2).[1][2] These kinases are key downstream effectors of the RAS-MAPK and PI3K signaling pathways and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] The phosphorylation of eIF4E is a critical step in the translation of several oncogenic proteins, and its dysregulation is a hallmark of many cancers.[1][2][3] By inhibiting MNK1/2, AUM-001 aims to modulate the tumor microenvironment, hinder the translation of oncogenic signals, and potentially reverse resistance to other cancer therapies.[4] AUM-001 is currently in Phase 2 clinical trials for metastatic colorectal cancer and non-small cell lung cancer.[5][6]
Mechanism of Action: The MNK-eIF4E Axis
The therapeutic rationale for AUM-001 is centered on the inhibition of the MNK-eIF4E signaling axis. MNK1 and MNK2 are activated by upstream kinases such as ERK and p38 MAPK.[3] Activated MNK1/2 then phosphorylates eIF4E at the Ser209 residue.[3] This phosphorylation event is crucial for the initiation of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and invasion.[1][2] In many cancers, this pathway is hyperactivated, leading to increased production of oncoproteins.[1][2] AUM-001, by selectively inhibiting MNK1 and MNK2, blocks the phosphorylation of eIF4E, thereby reducing the translation of these key oncogenic proteins.[7]
Preclinical Data Summary
AUM-001 has demonstrated potent and selective inhibition of MNK1 and MNK2 in preclinical studies.
| Parameter | AUM-001 (Tinodasertib) | Reference |
| MNK1 IC50 | 64 nM | [1][2] |
| MNK2 IC50 | 86 nM | [1][2] |
| p-eIF4E Inhibition IC50 (K562-eIF4E cells) | 0.8 µM | [1][2] |
| In Vivo Activity (Mice) | ~70% inhibition of p-eIF4E at ~12.5 mg/kg | [1][2] |
Clinical Development and Performance
AUM-001 is currently being evaluated in Phase 2 clinical trials for metastatic colorectal cancer (mCRC) and non-small cell lung cancer (NSCLC).
AUM-001 in Metastatic Colorectal Cancer (MSS-CRC)
AUM-001 is being investigated as both a monotherapy and in combination with pembrolizumab (anti-PD-1) or irinotecan in patients with microsatellite stable (MSS) mCRC.[5][8] This is significant as MSS-CRC is generally less responsive to immunotherapy.[7] The rationale for the combination therapy is that MNK inhibition may modulate the tumor microenvironment to be more favorable for an immune response.[7]
AUM-001 in Non-Small Cell Lung Cancer (NSCLC)
AUM-001 is also in a Phase 2 trial in combination with atezolizumab (anti-PD-L1) for NSCLC.[6]
Safety and Tolerability
In Phase 1 studies, AUM-001 was reported to be safe and well-tolerated, with no treatment-emergent adverse events or dose-limiting toxicities observed.[1][9]
Comparison with Alternative MNK Inhibitors
| Feature | AUM-001 (Tinodasertib) | Tomivosertib (eFT508) | BAY1143269 |
| Target | MNK1/2 | MNK1/2 | MNK1 |
| Development Phase | Phase 2 | Phase 2 (NSCLC development halted) | Phase 1 (Discontinued) |
| Reported Efficacy | Preclinical efficacy demonstrated.[1][2] Clinical data pending. | Modest activity in combination with pembrolizumab in NSCLC (PFS HR 0.62).[10] | Preclinical efficacy in NSCLC, colorectal, and melanoma xenograft models.[11][12] |
| Reported Safety | Well-tolerated in Phase 1.[1][9] | Higher rate of Grade 3+ AEs vs. placebo in NSCLC trial (67% vs 37%).[10] | N/A (Development Discontinued) |
Comparison with Standard of Care
Metastatic Colorectal Cancer (MSS)
| Treatment Arm (Illustrative from AUM-001 Trial) | Standard of Care (Refractory MSS-CRC) |
| AUM-001 + Pembrolizumab | Trifluridine/Tipiracil + Bevacizumab |
| AUM-001 + Irinotecan | Regorafenib |
| Mechanism of Action | MNK1/2 Inhibition + PD-1 Blockade / Topoisomerase I Inhibition |
| Efficacy | Data from ongoing Phase 2 trial awaited. |
| Safety | AUM-001 well-tolerated in Phase 1.[1][9] Pembrolizumab and Irinotecan have established safety profiles. |
Non-Small Cell Lung Cancer (PD-L1 expressing)
| Treatment Arm (Illustrative from AUM-001 Trial) | Standard of Care (High PD-L1) |
| AUM-001 + Atezolizumab | Pembrolizumab Monotherapy or in combination with Chemotherapy |
| Mechanism of Action | MNK1/2 Inhibition + PD-L1 Blockade |
| Efficacy | Data from ongoing Phase 2 trial awaited. |
| Safety | AUM-001 well-tolerated in Phase 1.[1][9] Atezolizumab has an established safety profile. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of key experimental protocols employed in the evaluation of AUM-001.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AUM-001 against MNK1 and MNK2.
-
Methodology: Recombinant human MNK1 and MNK2 enzymes are incubated with a fluorescently labeled substrate and varying concentrations of AUM-001. The kinase activity is measured by the extent of substrate phosphorylation, typically detected by changes in fluorescence polarization. The IC50 value is calculated from the dose-response curve.
Cellular Assays for p-eIF4E Inhibition
-
Objective: To assess the ability of AUM-001 to inhibit the phosphorylation of eIF4E in a cellular context.
-
Methodology: A cancer cell line with high baseline levels of p-eIF4E (e.g., K562-eIF4E) is treated with a range of AUM-001 concentrations for a specified duration.[1][2] Cell lysates are then prepared, and the levels of total eIF4E and phosphorylated eIF4E (p-eIF4E) are quantified using Western blotting or an ELISA-based method.[1] The IC50 for p-eIF4E inhibition is determined from the concentration-response data.
In Vivo Pharmacodynamic and Efficacy Studies
-
Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of AUM-001.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously implanted with human cancer cells.[2]
-
Dosing: Once tumors reach a specified volume, mice are treated with oral doses of AUM-001 or vehicle control.[2]
-
Pharmacodynamic Analysis: At various time points after dosing, blood and tissue samples (including tumors) are collected to measure AUM-001 plasma concentrations and the levels of p-eIF4E by Western blot.[1][2]
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study to assess the effect of AUM-001 on tumor growth. Body weight is also monitored as an indicator of toxicity.
-
Conclusion
AUM-001 (Tinodasertib) is a promising MNK1/2 inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical studies. Its potential to modulate the tumor microenvironment and overcome resistance to existing therapies makes it a compelling candidate for further investigation, particularly in combination with immunotherapy and chemotherapy. The ongoing Phase 2 trials in metastatic colorectal cancer and non-small cell lung cancer will be critical in establishing its clinical utility and positioning within the oncology treatment landscape. The data generated from these trials will be essential for a more definitive comparison with the standard of care and other emerging therapies.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aumbiosciences.com [aumbiosciences.com]
- 5. AUM doses first patient in trial of MSS CRC therapy [clinicaltrialsarena.com]
- 6. aumbiosciences.com [aumbiosciences.com]
- 7. AUM Biosciences Announces FDA IND Authorization for Global Phase 2 Trial of Selection Translation Inhibitor AUM001 in Colorectal Cancer - BioSpace [biospace.com]
- 8. AUM Biosciences Doses First Patient in Phase 2 Clinical Trial of AUM001 in Metastatic Colorectal Cancer | Nasdaq [nasdaq.com]
- 9. biorxiv.org [biorxiv.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BAY-1143269 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Review of Non-Cyclic Nucleotide Epac1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Exchange protein directly activated by cAMP 1 (Epac1) has emerged as a critical signaling protein and a promising therapeutic target in a variety of diseases, including cardiovascular conditions, cancer, and inflammatory disorders.[1][2][3] Unlike the well-known cAMP effector Protein Kinase A (PKA), Epac1 functions as a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, initiating distinct downstream signaling cascades.[3][4][5] The development of modulators that can selectively target Epac1 without affecting PKA or the closely related Epac2 isoform is of significant interest for both basic research and drug discovery. This guide provides a comparative overview of prominent non-cyclic nucleotide modulators of Epac1, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Comparative Data of Non-Cyclic Nucleotide Epac1 Modulators
The following tables summarize the quantitative data for several non-cyclic nucleotide activators and inhibitors of Epac1. These compounds have been characterized using various in vitro assays to determine their potency and selectivity.
| Activator | Chemical Class | Assay Type | Target | IC50 (µM) | EC50 (µM) | Maximal Activity (% of cAMP) | Reference |
| I942 | N-acylsulfonamide | 8-NBD-cAMP Competition | Epac1-CNBD | 35 | - | - | [3] |
| Rap1 GEF Assay | Epac1 | - | 50 | ~10% | [6][7] | ||
| PW0577 | I942 Analog | Rap1 Activation Assay | Epac1 | - | - | Partial Agonist | [8][9] |
| SY007 | Benzofuran Oxoacetic Acid | Rap1 Activation Assay | Epac1 | - | - | Partial Agonist | [8][9] |
| SY009 | Benzofuran Oxoacetic Acid | 8-NBD-cAMP Competition | Epac1-CNBD | ~1 (10-fold > SY000) | - | - | [10] |
| Inhibitor | Chemical Class | Assay Type | Target | IC50 (µM) | Reference |
| ESI-09 | Non-cyclic Nucleotide | - | Epac1 | 3.2 | [11] |
| Epac2 | 1.4 | [11] | |||
| CE3F4 | Tetrahydroquinoline | Rap1 GEF Assay | Epac1 | 10.7 (racemic) | [12] |
| Epac1 ((R)-enantiomer) | 5.8 | [12] | |||
| Epac2(B) | 66 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers looking to replicate or build upon the findings presented.
8-NBD-cAMP Competition Assay
This assay is used to identify compounds that bind to the cyclic nucleotide-binding domain (CNBD) of Epac1 by measuring the displacement of the fluorescent cAMP analog, 8-NBD-cAMP.
Materials:
-
Purified Epac1-CNBD (cyclic nucleotide-binding domain)
-
8-NBD-cAMP (8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3′,5′-cyclic monophosphate)
-
Test compounds
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
384-well black assay plates
Procedure:
-
Prepare solutions of purified Epac1-CNBD and 8-NBD-cAMP in assay buffer.
-
Add the Epac1-CNBD solution to the wells of the 384-well plate.
-
Add varying concentrations of the test compounds to the wells.
-
Add the 8-NBD-cAMP solution to all wells.
-
Incubate the plate for a set period (e.g., 4 hours) at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 535 nm using a multi-label plate reader.
-
A decrease in fluorescence intensity indicates that the test compound is competing with 8-NBD-cAMP for binding to the Epac1-CNBD.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of 8-NBD-cAMP binding.
Fluorescence-Based Rap1 GEF Assay
This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on the small G-protein Rap1, and how this activity is modulated by test compounds. A fluorescently labeled GDP analog (e.g., Mant-GDP or mGDP) is often used.
Materials:
-
Purified full-length Epac1 protein
-
Purified Rap1 protein
-
Mant-GDP (2’/3′-O-(N-Methylanthraniloyl)guanosine 5′-diphosphate) or other fluorescent GDP analog
-
GTP or non-hydrolyzable GTP analog (e.g., GTPγS)
-
Test compounds (activators or inhibitors)
-
Assay buffer (containing MgCl2)
Procedure:
-
Load purified Rap1 protein with the fluorescent GDP analog (e.g., Mant-GDP) in the absence of MgCl2.
-
In a fluorometer cuvette or plate, combine the Mant-GDP-loaded Rap1 with the assay buffer containing MgCl2.
-
Add the purified Epac1 protein to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as Mant-GDP is released from Rap1 and replaced by GTP. The rate of fluorescence decay is proportional to the GEF activity of Epac1.
-
For activators, the EC50 value (the concentration that produces 50% of the maximal activation) can be determined. For inhibitors, the IC50 value (the concentration that inhibits 50% of Epac1 activity) can be calculated.[13]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the Epac1 signaling pathway and a typical experimental workflow for screening Epac1 modulators.
Caption: The Epac1 signaling cascade is initiated by the production of cAMP, leading to the activation of Rap1 and subsequent cellular responses.
Caption: A typical workflow for the discovery and validation of novel Epac1 modulators.
Comparative Analysis of Non-Cyclic Nucleotide Epac1 Modulators
The development of non-cyclic nucleotide modulators for Epac1 has provided valuable tools to dissect its physiological roles and explore its therapeutic potential.
Activators:
-
I942 and its Analogs (e.g., PW0577): I942 was one of the first non-cyclic nucleotide partial agonists of Epac1 discovered through high-throughput screening.[10] It binds to the CNBD of Epac1 and promotes its GEF activity, albeit to a lesser extent than the endogenous activator cAMP.[6][7] Subsequent medicinal chemistry efforts have led to the development of analogs like PW0577 with potentially improved properties.[8][9] These N-acylsulfonamide-based compounds are crucial for studying the effects of sustained, low-level Epac1 activation.
-
Benzofuran Oxoacetic Acid Derivatives (e.g., SY007, SY009): This class of compounds represents a structurally distinct scaffold for Epac1 activation.[10] SY009, for instance, has shown a 10-fold higher potency in binding to the Epac1-CNBD compared to the initial hit compound from its series.[10] The identification of multiple, distinct chemical classes of activators provides a richer toolkit for probing Epac1 function and for structure-activity relationship (SAR) studies.
Inhibitors:
-
ESI-09: ESI-09 is a potent inhibitor of both Epac1 and Epac2.[11] While not selective for Epac1, it has been instrumental in studies where the goal is to inhibit overall Epac activity. Its dual activity makes it a useful tool but requires careful interpretation of results in systems where both Epac isoforms are expressed.
-
CE3F4: CE3F4 is a selective inhibitor of Epac1 over Epac2.[12] The (R)-enantiomer of CE3F4 has been shown to be more potent than the racemic mixture and the (S)-enantiomer.[12] This stereospecificity highlights the precise nature of the interaction with the Epac1 protein. CE3F4 has been shown to be a non-competitive inhibitor with respect to the cyclic nucleotide agonist.[1] Its selectivity makes it a valuable tool for specifically interrogating the role of Epac1 in various cellular processes.
Conclusion
The field of non-cyclic nucleotide Epac1 modulators has seen significant progress, yielding a diverse set of chemical tools for researchers. The activators, such as I942 and the SY-series, allow for the selective stimulation of Epac1-mediated pathways, while inhibitors like CE3F4 provide the means to specifically block its activity. The continued development and characterization of these compounds, guided by the experimental approaches outlined in this guide, will undoubtedly lead to a deeper understanding of Epac1 biology and may ultimately pave the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein interaction, cytotoxic, transcriptomic and proteomic responses to structurally distinct EPAC1 activators in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of the activation of the Rap-specific exchange factor Epac by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AM-001 (LL-37, human)
This document provides essential safety and logistical information for the proper disposal of AM-001, a synthetic peptide identified as LL-37 (human). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local environmental regulations is paramount.
Waste Characterization and Segregation
This compound (LL-37, human) and materials contaminated with it should be treated as chemical waste. Due to its biological activity, it is crucial to prevent its release into the environment. Proper segregation of waste streams is the first step in ensuring safe disposal.
Waste Categories:
-
Solid Waste: Includes unused or expired lyophilized this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Encompasses solutions containing this compound, including reconstituted peptide solutions, experimental reaction mixtures, and contaminated buffers.
-
Sharps Waste: Consists of any contaminated needles, syringes, or glass vials.
All waste must be collected in designated, clearly labeled, and sealed containers. Never dispose of this compound waste down the drain or in regular solid waste bins.[1][2]
Decontamination and Spill Management
In the event of a spill, immediate and thorough decontamination is necessary to prevent unintended exposure and cross-contamination.
Spill Response Protocol:
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, cover with an absorbent material, working from the outside in to prevent spreading.
-
Decontamination: The Safety Data Sheet for this compound specifies the use of a 10% caustic solution for spill decontamination.[1] A 10% (w/v) sodium hydroxide (NaOH) solution is a suitable option. After the initial absorption of the spill, apply the 10% NaOH solution to the spill area and allow for a sufficient contact time (e.g., 15-20 minutes) to inactivate the peptide.
-
Cleanup: Wipe up the decontaminated spill area with absorbent towels.
-
Final Rinse: Wipe the area with water to remove any residual caustic solution.[2]
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Quantitative Data for Decontamination Solution
| Parameter | Value | Notes |
| Decontaminant | 10% (w/v) Sodium Hydroxide (NaOH) Solution | A suitable caustic solution for inactivating the peptide. |
| Contact Time | 15 - 20 minutes | Minimum recommended time for effective decontamination. |
Experimental Protocols
Preparation of 10% (w/v) Sodium Hydroxide (NaOH) Decontamination Solution
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Deionized or distilled water
-
Glass beaker
-
Graduated cylinder or volumetric flask
-
Stir bar and stir plate (optional)
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
To prepare 100 mL of a 10% (w/v) NaOH solution, carefully weigh out 10 grams of NaOH pellets.[3]
-
Measure approximately 80 mL of deionized or distilled water into a glass beaker.
-
Place the beaker in an ice bath to manage the exothermic reaction.
-
Slowly add the NaOH pellets to the water while stirring continuously. Caution: The dissolution of NaOH is highly exothermic and can generate significant heat. Never add water to solid NaOH.
-
Once the NaOH has completely dissolved and the solution has cooled, transfer it to a 100 mL volumetric flask or graduated cylinder.
-
Add deionized or distilled water to bring the final volume to 100 mL.
-
Label the container clearly as "10% Sodium Hydroxide Solution" with appropriate hazard warnings.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper segregation and disposal pathway for different forms of this compound waste.
Final Disposal Procedures
All collected and properly labeled this compound waste containers should be stored in a designated and secure area, segregated from incompatible materials, pending collection. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Provide them with a complete and accurate description of the waste contents. Do not attempt to transport or dispose of the chemical waste through non-approved channels.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
